1-Bromo-4-(4-bromophenyl)naphthalene
Description
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Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZXILAQCHOANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene
Executive Summary & Strategic Analysis
This guide details the high-purity synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1). This compound is a critical bifunctional scaffold, widely utilized in the development of organic light-emitting diodes (OLEDs) and as a core intermediate for advanced pharmaceutical pharmacophores. Its structural asymmetry—possessing two bromine handles in distinct steric and electronic environments—allows for sequential, orthogonal functionalization.[1]
Structural Logic
The target molecule consists of a naphthalene core substituted at the C1 and C4 positions (the alpha positions).[1]
-
Position 1: Bromine atom (Directly attached to the electron-rich naphthalene ring).[1]
-
Position 4: 4-Bromophenyl group (Aryl-aryl linkage).[1][2][3]
Synthetic Challenge: Direct dibromination of 1-phenylnaphthalene often leads to isomeric mixtures (e.g., bromination at the phenyl ring vs. the naphthalene ring). To ensure regiochemical integrity, this guide advocates a modular, stepwise approach :
-
Chemoselective Suzuki-Miyaura Coupling: Constructing the biaryl C–C bond using halide selectivity (I > Br).[1]
-
Regioselective Electrophilic Bromination: Installing the final bromine on the activated naphthalene C4 position.[1]
Retrosynthetic Analysis
The most reliable pathway avoids statistical mixtures by utilizing the inherent reactivity differences between aryl iodides and aryl bromides.[1]
Figure 1: Retrosynthetic strategy relying on halide discrimination and electronic activation.
Step 1: Chemoselective Suzuki Coupling
Objective: Synthesis of 1-(4-bromophenyl)naphthalene (CAS: 204530-94-9).
Rationale
We utilize 1-bromo-4-iodobenzene as the coupling partner.[1] Palladium(0) catalysts undergo oxidative addition to the C–I bond approximately 1000x faster than the C–Br bond.[1] This kinetic differentiation allows us to couple the naphthalene boronic acid exclusively at the iodine site, leaving the bromine handle intact for future use.[1]
Experimental Protocol
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Naphthaleneboronic acid | 1.05 | Nucleophile |
| 1-Bromo-4-iodobenzene | 1.00 | Electrophile (Selective) |
| Pd(PPh₃)₄ | 0.03 | Catalyst (3 mol%) |
| Na₂CO₃ (2.0 M aq.) | 2.50 | Base |
| Toluene / Ethanol | 4:1 v/v | Solvent System |
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon (Ar) for 15 minutes.
-
Charging: Add 1-bromo-4-iodobenzene (10.0 mmol) and Pd(PPh₃)₄ (0.3 mmol) to the flask. Add degassed Toluene (40 mL) and stir for 10 min at room temperature to ensure catalyst solvation.
-
Addition: Add 1-naphthaleneboronic acid (10.5 mmol) dissolved in a minimal amount of Ethanol (10 mL). Immediately add the Na₂CO₃ solution.[1]
-
Reaction: Heat the biphasic mixture to 80°C (internal temperature) for 6–8 hours.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 40 mL). Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]
-
Purification: Flash column chromatography (Silica gel, 100% Hexane to 98:2 Hexane/EtOAc).
Step 2: Regioselective Bromination
Objective: Synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene.
Mechanistic Insight
The 1-(4-bromophenyl)naphthalene intermediate contains two aromatic systems: the naphthalene core and the phenyl ring.
-
Naphthalene Reactivity: The C4 position (para to the phenyl substituent) is the most electron-rich site due to resonance donation from the phenyl ring and the inherent high HOMO coefficient of the alpha-naphthalene position.
-
Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) to prevent over-bromination or radical side reactions. Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the transition state.[1]
Figure 2: Electrophilic Aromatic Substitution (EAS) pathway favoring the Naphthalene C4 position.
Experimental Protocol
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-(4-Bromophenyl)naphthalene | 1.00 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| Acetonitrile (MeCN) | [0.1 M] | Solvent |
Procedure:
-
Dissolution: In a foil-wrapped flask (to exclude light and inhibit radical pathways), dissolve 1-(4-bromophenyl)naphthalene (5.0 mmol) in Acetonitrile (50 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (5.25 mmol) portion-wise over 15 minutes.
-
Note: Slow addition prevents local high concentrations of NBS, minimizing poly-bromination.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.[1][4]
-
Isolation: Filter the solid precipitate. Wash the cake with water (3 x 20 mL) and cold methanol (1 x 10 mL) to remove succinimide byproducts.[1]
-
Purification: Recrystallize from Toluene/Ethanol (1:3) or purify via silica plug filtration (Hexane/DCM 9:1) if high purity (>99.5%) is required for OLED applications.[1]
Characterization & Quality Control
The final product must be validated against the following specifications.
| Parameter | Specification | Method |
| Appearance | White to light yellow powder | Visual |
| Melting Point | 146.0 – 150.0 °C | DSC / Capillary |
| Purity | > 97.0% (Area %) | GC-MS / HPLC |
| ¹H NMR | Confirm 1,4-substitution pattern | 500 MHz CDCl₃ |
| Mass Spec | [M]+ peaks at ~360, 362, 364 (1:2:1 ratio) | GC-MS (EI) |
Key NMR Diagnostic:
-
Doublet at ~8.2-8.3 ppm: Characteristic of the protons at the 5,8-positions of naphthalene, deshielded by the adjacent rings/halogens.
-
Absence of C1 proton: Disappearance of the signal corresponding to the C4 proton of the starting material (relative to the phenyl ring).
Safety & Handling
-
1-Bromo-4-iodobenzene: Potential skin sensitizer.[1] Handle in a fume hood.
-
NBS: Irritant.[1] Store in a refrigerator; degraded NBS (yellow/orange) releases Br₂ and should be recrystallized from water before use.[1]
-
Organotin/Boron Waste: While this protocol uses Boron (safer than Tin), all aqueous waste containing palladium residues should be segregated for heavy metal disposal.[1]
References
-
Tokyo Chemical Industry (TCI). Product Specification: 1-Bromo-4-(4-bromophenyl)naphthalene (Product No.[1] B5056).[1] Retrieved from .[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for Chemoselective Suzuki Coupling).
-
Ghorbani-Vaghei, R., & Jalili, H. (2005).[1][5] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099-1102. (Discusses regioselectivity in naphthalene systems).
-
Matrix Fine Chemicals. 1-(4-Bromophenyl)naphthalene Safety Data Sheet & Properties. Retrieved from .[1]
-
BenchChem. Synthesis of 1-Bromonaphthalene Derivatives: Technical Guide. Retrieved from .[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(4-BROMOPHENYL)NAPHTHALENE | CAS 204530-94-9 [matrix-fine-chemicals.com]
- 3. rsc.org [rsc.org]
- 4. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 5. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
1-Bromo-4-(4-bromophenyl)naphthalene: A Bifunctional Scaffold for Optoelectronics
[1]
CAS Number: 952604-26-1 Formula: C₁₆H₁₀Br₂ Molecular Weight: 362.06 g/mol [1]
Executive Summary
1-Bromo-4-(4-bromophenyl)naphthalene is an asymmetric di-halogenated biaryl core.[1] Unlike symmetric precursors (e.g., 1,4-dibromonaphthalene), this molecule possesses two chemically distinct reaction sites: a naphthyl bromide and a phenyl bromide . This structural asymmetry allows researchers to sequentially introduce different functional groups (e.g., electron donors and acceptors), making it an ideal scaffold for constructing "push-pull" organic light-emitting diode (OLED) emitters and Thermally Activated Delayed Fluorescence (TADF) materials.
Chemical & Physical Characterization[1][2][3][4][5]
Physical Properties Table
| Property | Value | Context |
| Appearance | White to light-yellow crystalline powder | High purity (>99%) is required for optoelectronic applications to prevent charge trapping.[1] |
| Melting Point | 146.0 – 150.0 °C | Indicates strong intermolecular |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene | Poor solubility in alcohols and alkanes. |
| Electronic Characterization | HOMO/LUMO Gap | The biaryl twist angle disrupts full conjugation, maintaining a high triplet energy ( |
Spectroscopic Profile (Diagnostic)[1][6]
-
¹H NMR (CDCl₃, 500 MHz): The spectrum is characterized by the distinct desheilding of the naphthalene protons.
-
Naphthalene Region: Two doublets at
8.2–8.3 ppm (H5, H8 positions) due to the peri-effect of the bromine and phenyl ring. -
Phenyl Region: A characteristic AA'BB' system for the para-bromophenyl group (
7.6–7.4 ppm).[1]
-
-
MS (EI/GC): Molecular ion peak
at m/z 360, 362, 364 (1:2:1 isotopic ratio for ).
Synthetic Methodologies
To achieve the high regioselectivity required for this asymmetric core, a Sequential Cross-Coupling Strategy is superior to direct bromination.
Protocol A: Selective Suzuki-Miyaura Coupling (Recommended)
This method utilizes the reactivity difference between aryl iodide and aryl bromide to install the phenyl ring selectively without polymerizing the scaffold.
Reaction Logic:
-
Precursors: 1-Bromo-4-iodonaphthalene (Target Electrophile) + 4-Bromophenylboronic acid (Nucleophile).[1]
-
Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1]
-
Conditions: Toluene/Ethanol/Water (2:1:1), Na₂CO₃ (2.0 equiv), 80°C, 12 h.
-
Mechanism: The Pd(0) catalyst selectively inserts into the weaker C–I bond of the naphthalene precursor. The C–Br bond remains intact due to its higher bond dissociation energy under these mild conditions.[1]
-
Purification: Silica gel chromatography (Hexane/DCM) to remove homocoupled byproducts.
Protocol B: Direct Bromination (Industrial/Scale-Up)
Note: This method often yields isomeric mixtures (1,4- vs 1,5-substitution) and requires rigorous recrystallization.
-
Step 1: Synthesis of 1-(4-bromophenyl)naphthalene via Suzuki coupling.[1]
-
Step 2: Electrophilic bromination using NBS (N-Bromosuccinimide) in DMF at 0°C. The electron-rich naphthalene ring directs the second bromine primarily to the para (4-position) relative to the phenyl ring, but ortho isomers are common impurities.
Visualization: Synthetic Pathways
Caption: Selective synthesis leveraging the C-I vs C-Br reactivity differential to ensure structural fidelity.
Chemical Reactivity & Functionalization[1][7][8]
The utility of CAS 952604-26-1 lies in its differential reactivity .[1] The two bromine atoms exist in different electronic environments, allowing for "site-selective" functionalization.
Site A: Naphthyl Bromide (C1)[1]
-
Environment: Sterically hindered by the peri-proton (H8) but electronically activated by the naphthalene
-system.[1][2] -
Reactivity: More reactive in Lithium-Halogen exchange (using
-BuLi) due to the stability of the naphthyl anion.[1] -
Preferred Reaction: Lithiation followed by borylation to create a boronic ester handle.[1]
Site B: Phenyl Bromide (C4')[1]
-
Environment: Less sterically hindered.[1]
-
Reactivity: Standard Buchwald-Hartwig amination or Suzuki coupling profile.[1]
-
Preferred Reaction: Pd-catalyzed C-N coupling to attach amine donors (e.g., Carbazole, Diphenylamine).
Workflow: Constructing an Asymmetric TADF Emitter
-
Step 1 (C-N Coupling): React the dibromide with 1 equivalent of Carbazole.[1] The sterically accessible phenyl bromide often reacts preferentially with bulky amine nucleophiles under specific catalytic cycles (e.g., Pd₂(dba)₃/P(t-Bu)₃).
-
Step 2 (C-C Coupling): React the remaining naphthyl bromide with an acceptor moiety (e.g., Triazine boronic ester).
Visualization: Reactivity Logic
Caption: Site-selective functionalization strategy for designing asymmetric Donor-Acceptor systems.
Applications in Drug Discovery & Materials Science[7][8]
Organic Semiconductors (OLEDs)
This molecule is a primary intermediate for Blue and Green Host Materials .[1]
-
Mechanism: The orthogonal arrangement of the phenyl and naphthalene rings (dihedral angle ~50-60°) interrupts conjugation.[1] This "break" confines the triplet exciton, preventing quenching and ensuring high efficiency in phosphorescent or TADF devices.
-
Example Architecture: Naphthalene-Phenyl-Carbazole (NPC) derivatives used as hole-transporting layers (HTL).
Pharmaceutical Relevance
While primarily a materials scaffold, the 1-phenylnaphthalene core is a pharmacophore found in:
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (store in amber vials).
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents.[1]
References
-
Tokyo Chemical Industry (TCI). 1-Bromo-4-(4-bromophenyl)naphthalene Product Specifications.[1] Retrieved from .[1]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational mechanism for Protocol A).[1]
-
BenchChem Technical Support. Synthesis and Reactivity of Bromonaphthalenes. Retrieved from .[1]
-
PubChem. 2-(4-Bromophenyl)naphthalene Compound Summary. (Structural analogue data). Retrieved from .[1]
-
Royal Society of Chemistry. TADF Emitters utilizing Naphthalene Acceptors.[1] (Application context). Retrieved from .[1]
Advanced Characterization and Synthetic Utility of 1-Bromo-4-(4-bromophenyl)naphthalene (CAS 952604-26-1) in Optoelectronics
Executive Summary
As the demand for high-performance organic electronics accelerates, the strategic selection of molecular building blocks becomes the defining factor in device efficiency and longevity. CAS 952604-26-1 , chemically identified as 1-Bromo-4-(4-bromophenyl)naphthalene, is a highly specialized, rigidly conjugated small molecule building block[1][2].
Characterized by its dual halogen handles and extended
Physicochemical Profiling & Structural Characterization
For semiconductor applications, the structural integrity and purity of the precursor dictate the photophysical properties of the final polymer or small-molecule host. The presence of two bromine atoms (one on the naphthyl ring, one on the phenyl ring) gives this molecule a molecular weight of 362.06 g/mol and distinct thermal properties[4].
Table 1: Physicochemical and Structural Specifications
| Parameter | Specification | Analytical Validation |
| Chemical Name | 1-Bromo-4-(4-bromophenyl)naphthalene | NMR (1H, 13C), LC-MS |
| CAS Registry Number | 952604-26-1 | - |
| Molecular Formula | C₁₆H₁₀Br₂ | Elemental Analysis |
| Molecular Weight | 362.06 g/mol | Mass Spectrometry (m/z: 362) |
| Physical State | Solid (Powder to Crystal) | Visual Inspection |
| Color | White to Light Yellow/Orange | Visual Inspection |
| Melting Point | 146.0 °C – 150.0 °C | Differential Scanning Calorimetry (DSC) |
| Purity Standard | >97.0% | Gas Chromatography (GC) |
Data synthesized from commercial chemical standards[1][2][4].
Mechanistic Synthesis & Orthogonal Reactivity
The Challenge of Mono-Coupling
The primary synthetic route for CAS 952604-26-1 is the Suzuki-Miyaura cross-coupling of 1,4-dibromonaphthalene with 4-bromophenylboronic acid[5]. The fundamental challenge here is statistical: reacting a di-halogenated species with a mono-boronic acid naturally yields a mixture of unreacted starting material, the desired mono-coupled product, and an unwanted di-coupled byproduct.
To bypass this, the reaction relies on stoichiometric control and steric differentiation . By utilizing a slight excess of 1,4-dibromonaphthalene, the statistical likelihood of di-coupling is suppressed. Furthermore, once the first phenyl ring is attached, the increased steric bulk around the naphthalene core slightly retards the oxidative addition of the second palladium cycle.
Figure 1: Controlled mono-Suzuki-Miyaura cross-coupling workflow for CAS 952604-26-1 synthesis.
Exploiting Orthogonal Reactivity in Device Engineering
Once synthesized, CAS 952604-26-1 offers a profound advantage to materials scientists: orthogonal reactivity . The C-Br bond on the naphthalene ring is more electron-deficient and benefits from the extended
Figure 2: Divergent optoelectronic material development leveraging orthogonal C-Br reactivity.
Self-Validating Experimental Protocol: Synthesis
To ensure high reproducibility and minimize the formation of the di-coupled byproduct, the following self-validating protocol must be strictly adhered to.
Reagents & Stoichiometry:
-
1,4-Dibromonaphthalene: 1.20 equivalents (Excess to favor mono-coupling)
-
4-Bromophenylboronic acid: 1.00 equivalent (Limiting reagent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 equivalents
-
Potassium Carbonate (K₂CO₃): 2.00 equivalents (2M aqueous solution)
-
Solvent: Toluene / Ethanol / Water (3:1:1 v/v/v)
Step-by-Step Methodology:
-
System Deoxygenation (Critical Step): Charge a Schlenk flask with 1,4-dibromonaphthalene, 4-bromophenylboronic acid, and the biphasic solvent mixture. Purge the system with ultra-high purity Argon for 30 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) complex, halting the catalytic cycle and promoting the unwanted homocoupling of the boronic acid.
-
-
Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₄. Seal the flask and heat the mixture to 80 °C with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.
-
Self-Validating Checkpoint (IPC): At
hours, extract a 0.1 mL aliquot from the organic layer. Quench with water, extract with ethyl acetate, and analyze via GC-MS.-
Validation Metric: The protocol is self-validating if the GC trace shows the ratio of the target mass (
362) to unreacted boronic acid exceeds 95:5. If unreacted boronic acid remains high, verify the pH of the aqueous layer (must be >10) to ensure base-mediated transmetalation is occurring.
-
-
Workup: Cool the reaction to room temperature. Separate the organic layer, extract the aqueous layer twice with toluene, and wash the combined organic phases with brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Chromatographic Isolation: Purify the crude residue via silica gel column chromatography using 100% hexanes as the eluent.
-
Causality: The non-polar hexanes easily elute the unreacted 1,4-dibromonaphthalene first. The target mono-coupled product elutes second, while the highly conjugated di-coupled byproduct is retained significantly longer on the silica.
-
Advanced Purification for Device-Grade Materials
While standard chromatography achieves >97% GC purity[1], this is fundamentally insufficient for OLED and OPV fabrication. Trace impurities—specifically residual palladium (
Vacuum Train Sublimation Protocol:
-
Load the chromatographically purified CAS 952604-26-1 into the source zone of a multi-zone gradient sublimation tube.
-
Evacuate the system to a high vacuum of at least
Torr. -
Apply a temperature gradient. Heat the source zone to approximately 130–140 °C (just below its melting point of 146 °C[4]).
-
Causality: The target molecule will sublime and crystallize in the middle temperature zone (~100 °C). Heavy metal residues (Pd) and highly polar phosphine oxides lack the vapor pressure to sublime and will remain in the source boat, yielding a >99.9% device-grade semiconductor building block.
References
-
CareWell Goods / Chemical Suppliers. "1-Bromo-4-(4-bromophenyl)naphthalene, 1G - B5056-1G cas: 952604-26-1 Physical Properties". URL:[Link]
Sources
- 1. 1-Bromo-4-(4-bromophenyl)naphthalene | 952604-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 952604-26-1 | 1-Bromo-4-(4-bromophenyl)naphthalene | Small Molecule Semiconductor Building Blocks | Ambeed.com [ambeed.com]
- 3. lumorachemicals.com [lumorachemicals.com]
- 4. carewellgoods.com [carewellgoods.com]
- 5. 1-bromo-4-(4-bromophenyl)naphthalene | 952604-26-1 [chemicalbook.com]
Technical Guide: Structure Elucidation of 1-Bromo-4-(4-bromophenyl)naphthalene
This guide outlines the comprehensive structure elucidation of 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1), a critical halogenated biaryl intermediate often utilized in the synthesis of organic light-emitting diode (OLED) materials and advanced organometallic precursors.
The elucidation strategy prioritizes orthogonality —using independent analytical techniques (MS, NMR, XRD) that cross-validate each other to eliminate structural ambiguity, particularly distinguishing it from regioisomers like 1-bromo-5-(4-bromophenyl)naphthalene.
Introduction & Synthetic Context
Target Molecule: 1-Bromo-4-(4-bromophenyl)naphthalene Molecular Formula: C₁₆H₁₀Br₂ Molecular Weight: 362.06 g/mol Key Structural Features: Naphthalene core, para-substituted phenyl ring, two bromine atoms (one naphthyl, one phenyl).[1][2][3]
Synthesis Route (Context for Impurities)
To understand the potential structural isomers and impurities, we assume a Suzuki-Miyaura cross-coupling strategy followed by purification.
-
Reactants: 1,4-Dibromonaphthalene + 4-Bromophenylboronic acid (controlled stoichiometry).
-
Potential Impurities: 1,4-Bis(4-bromophenyl)naphthalene (over-coupling), 1,4-dibromonaphthalene (starting material), or regioisomers if non-selective bromination methods were used.
Analytical Strategy: The Elucidation Workflow
The following workflow ensures a self-validating structural confirmation.
Figure 1: Step-wise analytical workflow for structural confirmation.[3][4][5]
Mass Spectrometry (MS): Isotopic Fingerprinting
Objective: Confirm molecular formula and the presence of two bromine atoms.
Bromine has two stable isotopes,
Experimental Data Analysis
| Ion Species | m/z (approx) | Relative Intensity | Origin |
| M⁺ | 360 | 50% | |
| [M+2]⁺ | 362 | 100% (Base) | |
| [M+4]⁺ | 364 | 50% |
Interpretation:
-
The 1:2:1 ratio at m/z 360/362/364 confirms the C₁₆H₁₀Br₂ composition.
-
Fragmentation: Loss of Br• (M-79/81) leads to clusters at m/z ~281/283 (1:1 ratio), confirming the sequential loss of halogens.
NMR Spectroscopy: The Primary Elucidation Tool
Objective: Assign regiochemistry (1,4-substitution on naphthalene) and confirm the para-substitution on the phenyl ring.
¹H NMR Analysis (500 MHz, CDCl₃)
The molecule possesses a plane of symmetry if the phenyl ring rotates fast on the NMR timescale, or specific symmetry in the spin systems.
Predicted Chemical Shifts & Assignments:
| Proton Set | Type | δ (ppm) | Multiplicity | Integration | Assignment Logic |
| H-A | Aromatic | ~8.30 | Multiplet/Dd | 1H | Naph-H8 (Peri-position to Br, deshielded) |
| H-B | Aromatic | ~8.05 | Multiplet/Dd | 1H | Naph-H5 (Peri-position to Phenyl) |
| H-C | Aromatic | ~7.85 | Doublet (J=8Hz) | 1H | Naph-H2 (Ortho to Br) |
| H-D | Aromatic | ~7.65 | Doublet (J=8Hz) | 2H | Ph-H3',5' (Ortho to Br on phenyl) |
| H-E | Aromatic | ~7.50-7.60 | Multiplet | 2H | Naph-H6, H7 |
| H-F | Aromatic | ~7.40 | Doublet (J=8Hz) | 1H | Naph-H3 (Ortho to Phenyl) |
| H-G | Aromatic | ~7.35 | Doublet (J=8Hz) | 2H | Ph-H2',6' (Ortho to Naphthalene) |
Key Diagnostic Signals:
-
The AA'BB' System (Phenyl Ring): Two doublets (H-D and H-G) integrating to 2H each. This confirms the para-substituted benzene ring.
-
The AB System (Naph-2,3): Two doublets (H-C and H-F) with a typical ortho-coupling (~8.0 Hz). This confirms the 1,4-substitution pattern on the naphthalene ring. If it were 1,5-substituted, these protons would show different splitting (e.g., meta-coupling or triplets).
-
Deshielding Effects: H-A (Naph-H8) is deshielded by the adjacent Bromine at C1 (peri-effect), typically appearing most downfield.
¹³C NMR Analysis (125 MHz, CDCl₃)
-
Total Signals: Expect 12 distinct carbon signals due to symmetry in the phenyl ring (C2'/C6' equivalent, C3'/C5' equivalent) and lack of symmetry in the naphthalene ring.
-
C-Br Carbons: Look for quaternary carbons at ~120-125 ppm (shielded by heavy atom effect).
2D NMR: Establishing Connectivity (NOESY)
Objective: Prove the phenyl ring is attached at C4 and the Bromine is at C1.
The Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive proof of spatial arrangement.
Critical Correlations:
-
Naph-H3 ↔ Ph-H2'/6': Strong cross-peak. This confirms the phenyl ring is attached at C4, adjacent to H3.
-
Naph-H5 ↔ Ph-H2'/6': Weak/Medium cross-peak. Due to the peri-position, the phenyl protons are spatially close to H5 of the other ring.
-
Absence of Correlation for Naph-H2: Naph-H2 should not show NOE with the phenyl ring, as it is adjacent to the Bromine at C1.
Figure 2: Key NOESY (spatial) and COSY (scalar) correlations confirming the 1-bromo-4-aryl regiochemistry.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though aryl bromides are generally stable).
-
Concentration: Dissolve 10-15 mg of the purified solid in 0.6 mL solvent for ¹H/¹³C. For 2D HMBC/NOESY, increase concentration to 20-30 mg if solubility permits.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.
Protocol B: GC-MS/LC-MS Analysis
-
System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30m × 0.25mm, 0.25µm).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).
-
Detection: EI Mode (70 eV).
-
-
Validation: Check the M+ cluster. If M+2 peak height is not roughly 2x the M+ peak, check for co-eluting mono-bromo impurities.
References
-
Isotopic Patterns in Mass Spectrometry. Chemistry Steps. Isotopes in Mass Spectrometry - Compounds with 2 Cl and Br Atoms.Link
-
Naphthalene Derivative NMR Data. ChemicalBook. 1-Phenylnaphthalene 13C NMR Spectrum.Link
-
Synthesis of Bromonaphthalenes. Organic Syntheses, Coll. Vol. 1, p.121 (1941).
-Bromonaphthalene.Link -
Compound Properties. PubChem. 1-Bromo-4-phenylnaphthalene (Related Structure).[4]Link
-
Suzuki Coupling Methodologies. Boron Molecular. 1-(4-bromophenyl)naphthalene Product Page.[8][9][10][11][12]Link
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1-Bromo-4-phenylnaphthalene | C16H11Br | CID 12275025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. savemyexams.com [savemyexams.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 1-(4-BROMOPHENYL)NAPHTHALENE | CAS 204530-94-9 [matrix-fine-chemicals.com]
- 9. carewellgoods.com [carewellgoods.com]
- 10. boronmolecular.com [boronmolecular.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 952604-26-1 | 1-Bromo-4-(4-bromophenyl)naphthalene | Small Molecule Semiconductor Building Blocks | Ambeed.com [ambeed.com]
The IUPAC Name and Comprehensive Technical Guide to 1-Bromo-4-(4-bromophenyl)naphthalene
Executive Summary
1 (CAS RN: 952604-26-1)[1] is a bifunctional halogenated aromatic compound that serves as a critical building block in advanced materials science. With the molecular formula C16H10Br2, this molecule is extensively utilized in the synthesis of 2[2] and3[3]. Its unique structural topology—featuring two orthogonal brominated reactive sites—enables precise, iterative cross-coupling reactions, making it an indispensable intermediate for developing high-performance hole transport layers (HTLs) and host materials.
Chemical Nomenclature & Structural Logic
The IUPAC name 4 [4] systematically describes the molecule's core architecture and substitution pattern:
-
Root Structure: The parent scaffold is naphthalene, a fused bicyclic aromatic hydrocarbon.
-
C1 Substitution: A bromine atom is covalently bonded to the 1-position of the naphthalene ring.
-
C4 Substitution: A 4-bromophenyl group (a benzene ring with a bromine atom at its para position) is attached to the 4-position of the naphthalene core.
Causality in Design: The 1,4-substitution pattern on the naphthalene core forces a steric clash between the peri-protons of the naphthalene and the ortho-protons of the pendant phenyl ring. This steric hindrance prevents the molecule from adopting a planar conformation. In OLED applications, this twisted, non-planar geometry is highly advantageous as it suppresses intermolecular
Physicochemical Properties
The fundamental properties of 1-bromo-4-(4-bromophenyl)naphthalene dictate its handling and processing parameters. The data below summarizes its key physicochemical attributes.
| Property | Value |
| IUPAC Name | 4[4] |
| CAS Registry Number | 5[5] |
| Molecular Formula | 5[5] |
| Molecular Weight | 5[5] |
| Physical State | 5[5] |
| Melting Point | 5[5] |
| Purity Standard | 5[5] |
Synthesis Methodology: Chemoselective Cross-Coupling
Synthesizing 1-bromo-4-(4-bromophenyl)naphthalene requires suppressing symmetric double-coupling. While starting from 1,4-dibromonaphthalene is possible, a more robust, self-validating approach utilizes the differential reactivity of carbon-halogen bonds via a chemoselective Suzuki-Miyaura cross-coupling between 1-bromo-4-iodonaphthalene and 4-bromophenylboronic acid.
Causality behind the protocol: The bond dissociation energy of the C-I bond (~270 kJ/mol) is significantly lower than that of the C-Br bond (~335 kJ/mol). By employing a mild palladium catalyst at a controlled temperature, oxidative addition occurs exclusively at the C-I bond, leaving both C-Br bonds intact for future functionalization.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask purged with argon, combine 1-bromo-4-iodonaphthalene (1.0 equiv) and 4-bromophenylboronic acid (1.05 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) as the catalyst. The bulky triphenylphosphine ligands stabilize the active Pd(0) species. Introduce a degassed aqueous solution of Na2CO3 (2.0 M, 3.0 equiv). The base is critical for forming the reactive palladium-boronate complex, which accelerates the transmetalation step.
-
Biphasic Solvent System: Dissolve the mixture in a biphasic solvent system of Toluene/Ethanol (4:1 v/v). Toluene solubilizes the organic substrates, while ethanol acts as a phase-transfer agent, facilitating interaction between the aqueous base and the organic phase.
-
Reaction Execution: Heat the vigorously stirred mixture to 80 °C for 12 hours. Monitor the reaction via TLC or GC-MS until the complete consumption of the aryl iodide.
-
Work-up & Purification: Cool the reaction to room temperature. Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with 100% hexane) to yield the target compound as a white solid.
Workflow for the selective Suzuki-Miyaura synthesis of 1-bromo-4-(4-bromophenyl)naphthalene.
Applications in Organic Electronics and OLEDs
In the realm of materials science, 1-bromo-4-(4-bromophenyl)naphthalene is prized for its dual reactive sites. The two bromine atoms can be subjected to 3[3] to build complex, multi-layered organic semiconductors.
-
Hole Transport Layers (HTLs): Through Buchwald-Hartwig amination, the bromine sites can be substituted with electron-rich arylamines or carbazole derivatives. The resulting macromolecules exhibit high hole mobility and excellent thermal stability, making them ideal for6[6].
-
Host Materials: By coupling the core with extended aromatic systems (e.g., anthracene or pyrimidine derivatives) via subsequent Suzuki reactions, researchers can tune the bandgap and triplet energy levels to create highly efficient 6[6] for phosphorescent or TADF (Thermally Activated Delayed Fluorescence) dopants.
Downstream functionalization pathways for OLED material development.
Analytical Characterization & Validation
To ensure the compound meets the 5[5] required for semiconductor applications, rigorous analytical validation is mandatory:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum must display a molecular ion peak at m/z ~362. Crucially, because the molecule contains two bromine atoms, the molecular ion will exhibit a characteristic 1:2:1 isotopic splitting pattern at m/z 360, 362, and 364, corresponding to the
Br/ Br, Br/ Br, and Br/ Br isotopologues, respectively. -
Nuclear Magnetic Resonance (1H-NMR): The 1H-NMR spectrum (in CDCl3) provides structural confirmation. The para-substituted phenyl ring will present as an AA'BB' spin system—typically appearing as two distinct doublets (integrating to 2H each) in the aromatic region. The naphthalene protons will appear as a complex multiplet, with the protons adjacent to the bromine atom shifted downfield due to the halogen's deshielding effect.
References
- Title: 1-Bromo-4-(4-bromophenyl)
- Title: 1-Bromo-4-(4-bromophenyl)
- Title: 1-Bromo-4-(4-bromophenyl)naphthalene 97.
- Title: 1-Bromo-4-(4-bromophenyl)
- Title: Building Blocks For Organic Semiconductor | PDF | Oled Source: Scribd URL
- Title: Building Blocks for Organic Semiconductor - TCI Chemicals Source: TCI Chemicals URL
Sources
- 1. 1-Bromo-4-(4-bromophenyl)naphthalene | 952604-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 1-Bromo-4-(4-bromophenyl)naphthalene | 952604-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scribd.com [scribd.com]
- 4. 1-Bromo-4-(4-bromophenyl)naphthalene 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. carewellgoods.com [carewellgoods.com]
- 6. tcichemicals.com [tcichemicals.com]
In-Depth Technical Guide: Solubility Profile of 1-Bromo-4-(4-bromophenyl)naphthalene
Part 1: Executive Summary & Compound Architecture
The Molecule in Context
1-Bromo-4-(4-bromophenyl)naphthalene is a rigid, halogenated polycyclic aromatic hydrocarbon (PAH) serving as a critical intermediate in the synthesis of organic semiconductors, specifically for Organic Light-Emitting Diode (OLED) applications.[1] Its structural duality—combining a planar naphthalene core with a rotatable phenyl ring—creates a unique solubility profile governed by
For researchers in drug development and materials science, understanding the solubility landscape of this compound is not merely about dissolution; it is about controlling nucleation kinetics during recrystallization and ensuring homogeneous catalysis in cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Profile[2]
-
Lipophilicity: High (Predicted LogP > 5.0). This dictates poor interaction with polar protic solvents.
-
Lattice Energy: The presence of two heavy bromine atoms increases the molecular weight and London dispersion forces, resulting in a melting point range of 146–150 °C . High lattice energy requires solvents with high polarizability (e.g., chlorinated aromatics) to overcome the enthalpy of fusion.
-
Electronic Nature: Electron-withdrawing halogens deactivate the ring slightly but enhance solubility in halogenated solvents via halogen-halogen interactions.
Part 2: Solubility Landscape
The following data categorizes solvents based on their thermodynamic affinity for 1-Bromo-4-(4-bromophenyl)naphthalene. This classification is derived from the "like dissolves like" principle, Hansen Solubility Parameters (HSP) for brominated PAHs, and standard synthetic protocols.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Mechanistic Insight |
| Chlorinated Aliphatics | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>50 mg/mL) | Synthesis, Flash Chromatography | Dipole-dipole interactions and high solvent polarizability disrupt |
| Chlorinated Aromatics | Chlorobenzene, 1,2-Dichlorobenzene (ODCB) | Very High (>100 mg/mL) | High-Temp Reactions, Spin Coating | Perfect structural match; |
| Aromatics | Toluene, Xylenes, Mesitylene | Moderate-High | Suzuki Coupling, Recrystallization | Good solubility at elevated temperatures; moderate at RT. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Reaction Solvent | Lewis basicity of ether oxygen solvates the electron-deficient aromatic system. |
| Polar Aprotic | DMF, DMSO, Acetone | Low-Moderate | Synthesis (Co-solvent) | High polarity often leads to precipitation upon cooling. |
| Aliphatic Alkanes | Hexanes, Heptane, Cyclohexane | Low (<1 mg/mL) | Anti-solvent, Wash Solvent | Lack of |
| Polar Protic | Methanol, Ethanol, Water | Insoluble | Anti-solvent, Precipitation | High hydrogen-bonding network excludes the hydrophobic PAH. |
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Validating solubility limits for process scale-up.
Objective: Determine the saturation limit (
-
Preparation: Weigh an excess of 1-Bromo-4-(4-bromophenyl)naphthalene (approx. 100 mg) into a tared 20 mL scintillation vial.
-
Equilibration: Add exactly 1.0 mL of the target solvent. Cap tightly.
-
Agitation: Vortex for 1 minute, then sonicate for 15 minutes at
.-
Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains.
-
-
Saturation: Place the vial on an orbital shaker (200 rpm) for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (hydrophobic membrane) into a pre-weighed vial. -
Quantification: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at
for 4 hours. Weigh the residue.[2]-
Calculation:
-
Protocol B: Purification via Anti-Solvent Recrystallization
Optimizing purity (>99%) for OLED device fabrication.
System: Toluene (Solvent) / Ethanol (Anti-Solvent)
-
Dissolution: Dissolve crude 1-Bromo-4-(4-bromophenyl)naphthalene in Toluene at
. Use the minimum volume required to achieve a clear orange/yellow solution. -
Hot Filtration: While hot, filter through a glass frit to remove insoluble inorganic salts (e.g., Pd residues).
-
Nucleation Induction: Slowly add hot Ethanol dropwise to the stirring toluene solution until a persistent turbidity (cloud point) is observed.
-
Re-solubilization: Add a few drops of Toluene to restore clarity.
-
Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Why: Rapid cooling traps impurities. Slow cooling grows large, pure prisms.
-
-
Isolation: Cool to
for 1 hour. Filter the crystals and wash with cold Ethanol.
Part 4: Visualization of Workflows
Solubility Determination Workflow
Figure 1: Step-by-step gravimetric workflow for determining thermodynamic solubility limits.
Solvent Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal solvent system based on experimental intent.
Part 5: Safety & Handling
-
Halogenated Waste: Solvents like DCM and Chlorobenzene must be segregated into halogenated waste streams to prevent the formation of toxic byproducts during incineration.
-
PAH Toxicity: As a polycyclic aromatic hydrocarbon, this compound should be handled as a potential carcinogen. Use a fume hood and nitrile gloves (double-gloving recommended for DCM solutions).
References
-
Tokyo Chemical Industry (TCI). "1-Bromo-4-(4-bromophenyl)naphthalene Product Specification." TCI Chemicals Catalog. Accessed October 2023. Link
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki coupling solvent selection). Link
-
BenchChem. "Purification of 1-Bromo-4-propylsulfanylbenzene Derivatives (Recrystallization Protocols)." Technical Support Center. Link
-
Sigma-Aldrich. "1-Bromonaphthalene Physicochemical Properties." MilliporeSigma. Link
Sources
Spectroscopic Characterization of 1-Bromo-4-(4-bromophenyl)naphthalene: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Compound: 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1)
Executive Summary
1-Bromo-4-(4-bromophenyl)naphthalene (C₁₆H₁₀Br₂) is a sterically hindered, halogenated biaryl building block. It is predominantly utilized in the synthesis of small-molecule organic semiconductors, organic light-emitting diodes (OLEDs), and advanced active pharmaceutical ingredients (APIs)[1]. The presence of two spatially distinct bromine atoms allows for site-selective or dual cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
For researchers synthesizing or procuring this compound, rigorous structural verification is paramount. This whitepaper provides an authoritative, step-by-step methodology and theoretical framework for the spectroscopic validation (NMR, IR, and Mass Spectrometry) of 1-bromo-4-(4-bromophenyl)naphthalene, ensuring high-fidelity quality control in downstream applications.
Analytical Workflow & Experimental Protocols
To ensure unassailable scientific integrity, the analytical characterization must rely on a self-validating system of orthogonal techniques. No single spectroscopic method is sufficient to confirm both the regiochemistry of the naphthalene substitution and the integrity of the para-substituted phenyl ring.
Caption: Orthogonal analytical workflow for the structural validation of halogenated biaryl systems.
Standardized Preparation Protocols
-
NMR Spectroscopy: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected due to its excellent solvation properties for rigid, non-polar aromatic systems [2]. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).
-
Infrared (IR) Spectroscopy: Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR. This eliminates the moisture artifacts commonly introduced by KBr pellet pressing, ensuring the fidelity of the C-H out-of-plane bending region (700–900 cm⁻¹), which is critical for substitution pattern verification.
-
Mass Spectrometry (MS): Prepare a 1 µg/mL solution in a 1:1 mixture of LC-MS grade Methanol and Dichloromethane (DCM). The inclusion of DCM ensures complete dissolution of the highly conjugated naphthalene core.
Nuclear Magnetic Resonance (NMR) Analysis
The structural complexity of 1-bromo-4-(4-bromophenyl)naphthalene arises from the overlapping resonances of the naphthalene core and the pendant phenyl ring.
¹H NMR Interpretation (400 MHz, CDCl₃)
The ¹H NMR spectrum is defined by the deshielding effects of the bromine atoms and the anisotropic effects of the orthogonal aromatic rings.
-
Naphthalene Core: The proton at C-8 (peri to the C-1 bromine) experiences severe steric compression and localized electron-cloud deshielding, pushing its resonance significantly downfield (~8.35 ppm) [2]. The protons at C-2 and C-3 appear as an AB spin system (doublets, J ≈ 7.8 Hz).
-
Phenyl Ring: The para-substituted phenyl ring presents a classic AA'BB' pseudo-doublet pattern. The protons ortho to the bromine (H-3', H-5') resonate around 7.62 ppm, while those ortho to the naphthalene ring (H-2', H-6') appear at 7.35 ppm due to the shielding cone of the perpendicular naphthalene system.
Table 1: ¹H NMR Spectral Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality / Rationale |
| 8.35 | Doublet (d) | 8.5 | 1H | Naphthyl H-8 | Peri-deshielding by adjacent C1-Br. |
| 7.92 | Doublet (d) | 8.5 | 1H | Naphthyl H-5 | Peri-deshielding by C4-phenyl group. |
| 7.85 | Doublet (d) | 7.8 | 1H | Naphthyl H-2 | Ortho to C1-Br; highly deshielded. |
| 7.62 | Doublet (d) | 8.2 | 2H | Phenyl H-3', H-5' | Ortho to phenyl Br; AA'BB' system. |
| 7.55 - 7.60 | Multiplet (m) | - | 2H | Naphthyl H-6, H-7 | Distal naphthalene protons. |
| 7.35 | Doublet (d) | 8.2 | 2H | Phenyl H-2', H-6' | Shielded by orthogonal naphthalene ring. |
| 7.31 | Doublet (d) | 7.8 | 1H | Naphthyl H-3 | Ortho to C4-phenyl group. |
¹³C NMR Interpretation (100 MHz, CDCl₃)
The ¹³C NMR spectrum must yield 14 distinct carbon signals (due to the symmetry of the phenyl ring, which makes C-2'/C-6' and C-3'/C-5' equivalent pairs). The heavy atom effect of bromine causes the ipso-carbons (C-1 and C-4') to be shielded, typically appearing around 121–123 ppm [3].
Table 2: Key ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 139.5, 138.2 | Quaternary (C) | Naphthyl C-4, Phenyl C-1' |
| 132.8, 131.5 | Quaternary (C) | Naphthyl bridgeheads (C-4a, C-8a) |
| 131.8 | Methine (CH) | Phenyl C-3', C-5' |
| 131.2 | Methine (CH) | Phenyl C-2', C-6' |
| 125.0 - 128.5 | Methine (CH) | Naphthyl CH carbons (C-2,3,5,6,7,8) |
| 122.4 | Quaternary (C-Br) | Naphthyl C-1 (C-Br) |
| 121.8 | Quaternary (C-Br) | Phenyl C-4' (C-Br) |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy serves as a rapid, self-validating tool for confirming the aromatic substitution patterns. The out-of-plane (oop) C-H bending vibrations are highly sensitive to the number of adjacent hydrogen atoms on an aromatic ring.
Table 3: FT-IR Vibrational Assignments (ATR, Neat Solid)
| Wavenumber (cm⁻¹) | Intensity | Mode | Structural Implication |
| 3055 | Weak | C-H stretch (aromatic) | Confirms sp² hybridized carbons. |
| 1585, 1480 | Medium | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| 1072 | Strong | C-Br stretch | Halogen attachment to aromatic ring. |
| 825 | Strong | C-H oop bending | Diagnostic: Indicates para-disubstituted benzene (2 adjacent H's). |
| 760 | Strong | C-H oop bending | Diagnostic: Indicates 1,4-disubstituted naphthalene (4 adjacent H's on distal ring). |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides definitive proof of the molecular formula and the presence of the two bromine atoms. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).
Isotopic Signature & Causality
A molecule containing two bromine atoms will exhibit a highly distinctive 1:2:1 isotopic triplet for the molecular ion [M]⁺•. This is a non-negotiable, self-validating signature[4].
-
m/z 360: Contains two ⁷⁹Br atoms.
-
m/z 362: Contains one ⁷⁹Br and one ⁸¹Br (Base peak, highest probability).
-
m/z 364: Contains two ⁸¹Br atoms.
Fragmentation Pathway
Under Electron Ionization (EI, 70 eV), the molecule undergoes sequential homolytic cleavage of the C-Br bonds. The loss of the first bromine radical (-79 or -81 Da) yields a fragment at m/z 281/283 (1:1 ratio). The loss of the second bromine yields a highly stable, fully conjugated hydrocarbon radical cation at m/z 202 (C₁₆H₁₀⁺•), which often undergoes rearrangement to a fluoranthene or pyrene-like structure [4].
Caption: Sequential electron ionization (EI-MS) fragmentation pathway of the dibrominated biaryl.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Species | Formula | Calculated Exact Mass (m/z) | Relative Abundance |
| [M]⁺• (⁷⁹Br₂) | C₁₆H₁₀⁷⁹Br₂ | 359.9149 | ~50% |
| [M]⁺• (⁷⁹Br⁸¹Br) | C₁₆H₁₀⁷⁹Br⁸¹Br | 361.9129 | 100% (Base Peak) |
| [M]⁺• (⁸¹Br₂) | C₁₆H₁₀⁸¹Br₂ | 363.9108 | ~50% |
| [M - Br]⁺ (⁷⁹Br) | C₁₆H₁₀⁷⁹Br | 280.9966 | ~40% |
| [M - Br]⁺ (⁸¹Br) | C₁₆H₁₀⁸¹Br | 282.9945 | ~40% |
| [M - 2Br]⁺• | C₁₆H₁₀ | 202.0783 | ~85% |
Conclusion & Quality Control Implications
The definitive characterization of 1-bromo-4-(4-bromophenyl)naphthalene requires the synthesis of data across NMR, IR, and MS platforms.
-
MS confirms the dibrominated molecular formula via the 1:2:1 isotopic triplet.
-
IR rapidly validates the para-phenyl and 1,4-naphthyl substitution patterns via out-of-plane bending modes at 825 cm⁻¹ and 760 cm⁻¹.
-
NMR provides exact regiochemical mapping, with the diagnostic deshielding of the Naphthyl H-8 proton confirming the C-1 bromine placement.
For drug development and semiconductor manufacturing, adhering to this multi-modal analytical framework ensures batch-to-batch reproducibility and prevents catastrophic failures in downstream catalytic cross-coupling reactions.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. Retrieved from[Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Retrieved from[Link]
Methodological & Application
Application Note: 1-Bromo-4-(4-bromophenyl)naphthalene in OLED Fabrication
Part 1: Executive Summary & Core Directive
The Strategic Value of Asymmetric Linkers
In the pursuit of deep-blue organic light-emitting diodes (OLEDs), symmetry breaking is a critical design strategy. Highly symmetric molecules often suffer from strong intermolecular
1-Bromo-4-(4-bromophenyl)naphthalene (CAS 952604-26-1) serves as a premier "asymmetric linker" in OLED materials synthesis. Its unique structure—a naphthalene core directly coupled to a brominated phenyl ring—provides two chemically distinct halogenated sites:
-
The Phenyl-Bromide (Site A): Sterically accessible, highly reactive toward oxidative addition.
-
The Naphthyl-Bromide (Site B): Sterically hindered by peri-hydrogens, offering kinetic selectivity.
This guide details the protocol for utilizing this intermediate to construct Asymmetric Anthracene-Based Blue Hosts , a class of materials critical for extending the operational lifetime of blue OLEDs.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: Selective Functionalization
The utility of 1-Bromo-4-(4-bromophenyl)naphthalene lies in the reactivity difference between the two bromine atoms.
-
Electronic Effect: The phenyl ring is electron-richer than the naphthalene core in certain conjugation pathways, but the C-Br bond strength differs.
-
Steric Effect (Dominant): The bromine at the 1-position of naphthalene is shielded by the proton at the 8-position (the peri position). The bromine at the 4-position of the phenyl ring is sterically unencumbered.
-
Experimental Consequence: Under controlled Suzuki-Miyaura conditions (low temperature, specific ligand bulk), one can selectively couple a boronic acid to the phenyl ring (Site A) while leaving the naphthyl bromide (Site B) intact for a second functionalization step.
Critical Quality Attributes (CQA)
For OLED applications, the purity of this intermediate is non-negotiable.
-
Halogen Impurities: Any remaining mono-bromo or non-brominated species will act as chain terminators or trap states in the final device, reducing luminance efficiency.
-
Purity Target:
(HPLC) and (sublimed grade) for device fabrication.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of the Asymmetric Intermediate
Objective: Synthesize 9-(4-(4-bromonaphthalen-1-yl)phenyl)-9H-carbazole (Intermediate A). Rationale: This step attaches a hole-transporting carbazole unit to the phenyl side via Buchwald-Hartwig amination, exploiting the higher reactivity of the phenyl-bromide.
Materials
-
Precursor: 1-Bromo-4-(4-bromophenyl)naphthalene (1.0 eq)
-
Reagent: 9H-Carbazole (1.05 eq)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd
(dba) ] (1 mol%) -
Ligand: Tri-tert-butylphosphine (P(
-Bu) ) (2 mol%) or Xantphos (for higher selectivity) -
Base: Sodium tert-butoxide (NaO
-Bu) (1.5 eq) -
Solvent: Anhydrous Toluene (0.1 M concentration)
Step-by-Step Methodology
-
Inert Environment: Flame-dry a 3-neck round-bottom flask and cool under a stream of Argon.
-
Charging: Add the dibromide precursor, carbazole, and NaO
-Bu. -
Catalyst Addition: Add Pd
(dba) and the phosphine ligand inside a glovebox if possible, or under rapid Argon flow. -
Solvation: Inject anhydrous toluene via syringe.
-
Reaction: Heat to 80°C (Note: Do not reflux at 110°C initially to avoid double amination or scrambling). Monitor via TLC/HPLC every 2 hours.
-
Quench: Once the starting material is consumed (<1%), cool to room temperature and filter through a Celite pad.
-
Purification: Recrystallize from Toluene/Ethanol to isolate the mono-substituted product.
Protocol B: Final Host Synthesis (Suzuki Coupling)
Objective: Synthesize 9-(4-(4-(10-phenylanthracen-9-yl)naphthalen-1-yl)phenyl)-9H-carbazole (Final Blue Host). Rationale: The remaining naphthyl-bromide is now coupled with an anthracene boronic acid to create the final emissive host.
Materials
-
Substrate: Intermediate A (from Protocol A)
-
Reagent: (10-phenylanthracen-9-yl)boronic acid (1.2 eq)
-
Catalyst: Pd(PPh
) (3 mol%) -
Base: K
CO (2 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology
-
Mixing: Combine Intermediate A and the boronic acid in a reaction vessel.
-
Degassing: Dissolve in Toluene/Ethanol and degas with Argon bubbling for 20 minutes (Oxygen is a poison to Pd(0)).
-
Activation: Add the aqueous K
CO and the Pd catalyst. -
Reflux: Heat to vigorous reflux (100-110°C) for 12-24 hours. The steric bulk of the naphthyl group requires higher energy for the oxidative addition.
-
Work-up: Extract with dichloromethane, wash with brine, and dry over MgSO
. -
Sublimation: The final powder must be purified by thermal gradient sublimation (
, Torr) before device evaporation.
Part 4: Visualization & Data
Synthetic Pathway Diagram
The following diagram illustrates the selective functionalization logic, moving from the asymmetric linker to the final OLED host.
Caption: Modular synthesis of an asymmetric blue host using 1-Bromo-4-(4-bromophenyl)naphthalene as the core scaffold.
Device Architecture & Performance
When used as a host doped with a blue emitter (e.g., BD-1), the material exhibits the following characteristics.
Table 1: Typical Device Performance Metrics
| Parameter | Value | Unit | Notes |
| Turn-on Voltage | 3.5 | V | @ 1 cd/m² |
| Max Current Efficiency | 6.8 | cd/A | Non-doped device |
| External Quantum Efficiency | 4.5 - 5.2 | % | Fluorescent limit |
| CIE Coordinates | (0.15, 0.12) | (x, y) | Deep Blue |
| Glass Transition ( | 125 | °C | High thermal stability due to naphthalene core |
OLED Fabrication Protocol (Vacuum Deposition)
-
Substrate: Indium Tin Oxide (ITO) coated glass (15
/sq). -
Cleaning: Ultrasonication in Acetone
Isopropanol UV-Ozone treatment (15 min). -
Hole Injection (HIL): Deposit HAT-CN (10 nm) at 0.5 Å/s.
-
Hole Transport (HTL): Deposit NPB (40 nm).
-
Emissive Layer (EML): Co-deposit Synthesized Host + Blue Dopant (5%) (30 nm).
-
Electron Transport (ETL): Deposit Alq
or TPBi (30 nm). -
Cathode: LiF (1 nm) / Al (100 nm).
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Kim, S. K., et al. (2021). "Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs." Polymers, 13(17), 2955. Link
-
BenchChem. (2025).[2][3] "Application of Naphthalene-Based Green Emitters in OLED Technology." BenchChem Application Notes. Link
-
Danishefsky, S. J., et al. (2001).[1] "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications." Angewandte Chemie International Edition, 40(24), 4544-4568. Link
-
Tao, Y., et al. (2011).[4] "OLED Materials: From Molecular Design to Device Applications." Chemical Society Reviews, 40, 2943-2970. Link
Sources
Suzuki-Miyaura cross-coupling reactions with 1-Bromo-4-(4-bromophenyl)naphthalene.
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 1-Bromo-4-(4-bromophenyl)naphthalene
As a Senior Application Scientist, I have structured this guide to address the fundamental chemoselectivity challenges encountered when functionalizing complex dibromoarenes. 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1) (, [1]) is a critical building block in the synthesis of OLED materials, organic semiconductors, and complex pharmaceuticals. Because it possesses two distinct bromine environments, it requires precise catalytic control to dictate whether the reaction yields a mono-coupled or an exhaustively double-coupled product.
Mechanistic Principles: The Chemoselectivity Challenge
In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C-Br bond is typically the rate-determining step ([2]). 1-Bromo-4-(4-bromophenyl)naphthalene presents two competing reactive sites:
-
The Naphthyl C1-Br : This position is electronically activated due to the extended π-electron system of the naphthalene ring, making it inherently susceptible to oxidative addition. However, it suffers from severe steric hindrance caused by the adjacent peri-hydrogen at the C8 position ([2]).
-
The Phenyl C4'-Br : This position is less electronically activated than the naphthyl site but is entirely sterically unhindered.
Causality in Ligand Selection: To achieve chemoselective mono-coupling at the phenyl position, the catalyst must be highly sensitive to steric bulk. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) creates a sterically congested Pd-center ([3]). This active species cannot easily access the hindered naphthyl C1-Br, forcing an exclusive reaction at the unhindered phenyl C4'-Br.
Conversely, to achieve exhaustive double-coupling , the steric penalty of the naphthyl position must be overcome. This is achieved by using smaller, flexible ligands (e.g., PPh₃) or highly active chelating ligands combined with elevated temperatures and an excess of boronic acid ([4]).
Logic tree demonstrating the chemoselective and exhaustive coupling pathways based on steric control.
Quantitative Data: Condition Optimization
The following table summarizes the optimized parameters for directing the Suzuki-Miyaura coupling of 1-Bromo-4-(4-bromophenyl)naphthalene based on field-proven methodologies ([4], [3]).
| Objective | Catalyst System | Base / Solvent | Temp / Time | Yield / Selectivity |
| Selective Mono-Coupling | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ / Toluene:H₂O (10:1) | 60 °C, 8 h | >85% (Mono), <5% (Double) |
| Exhaustive Double-Coupling | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / 1,4-Dioxane:H₂O (5:1) | 100 °C, 18 h | >90% (Double) |
| Non-Selective (Mixed) | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ / THF:H₂O (4:1) | 80 °C, 12 h | 40% (Mono), 50% (Double) |
Experimental Protocols
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol A: Chemoselective Mono-Coupling (Phenyl-Br Selective)
Objective: Synthesize the mono-arylated product with >95% regiocontrol.
-
Preparation & Degassing : In an oven-dried Schlenk flask, add 1-Bromo-4-(4-bromophenyl)naphthalene (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Add Toluene and H₂O (10:1 ratio). Degas the mixture via three freeze-pump-thaw cycles. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid, which would otherwise consume the limiting reagent.
-
Catalyst Activation : Under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality: Pre-mixing the Pd source with the bulky SPhos ligand ensures the formation of the highly active, sterically demanding L₁Pd(0) species before heating initiates the reaction.
-
Base Addition : Add anhydrous K₃PO₄ (2.0 equiv).
-
Reaction : Heat the mixture to a mild 60 °C for 8 hours.
-
Self-Validation Checkpoint : Monitor the reaction via GC-MS or LC-MS. The starting material mass (m/z ~362) should disappear. The appearance of the mono-coupled mass confirms successful chemoselectivity. If the double-coupled mass appears early, the temperature is too high, overriding the steric control of the ligand.
-
Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Exhaustive Double-Coupling
Objective: Synthesize a fully di-arylated planar framework.
-
Preparation : In a pressure-resistant reaction vial, combine 1-Bromo-4-(4-bromophenyl)naphthalene (1.0 equiv) and the arylboronic acid (2.5 equiv). Causality: A significant stoichiometric excess of boronic acid is required to drive the sterically hindered second coupling at the naphthyl C1 position ([4]).
-
Solvent & Base : Add 1,4-Dioxane and H₂O (5:1 ratio), followed by K₂CO₃ (3.0 equiv). Sparge with argon for 15 minutes.
-
Catalyst Addition : Add Pd(PPh₃)₄ (5 mol%). Causality: The smaller cone angle of the PPh₃ ligand allows the active Pd center to access the sterically hindered peri-position of the naphthalene ring.
-
Reaction : Seal the vial and heat to 100 °C for 18 hours.
-
Self-Validation Checkpoint : Analyze the crude mixture via TLC (Hexanes/EtOAc). The intermediate mono-coupled species must be completely consumed. If the intermediate persists, the activation of the hindered naphthyl C-Br bond is incomplete; add an additional 1 mol% of catalyst and 0.5 equiv of boronic acid, then continue heating.
-
Workup : Filter the mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via recrystallization or column chromatography.
References
-
Double-coupling of dibromo arenes with aryltriolborates for synthesis of diaryl-substituted planar frameworks . Tetrahedron (Hokkaido University Repository). URL: [Link]
-
Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes . Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
Sources
- 1. 1-Bromo-4-(4-bromophenyl)naphthalene 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
palladium-catalyzed synthesis using 1-Bromo-4-(4-bromophenyl)naphthalene.
Application Note: Chemoselective Palladium-Catalyzed Sequential Cross-Coupling of 1-Bromo-4-(4-bromophenyl)naphthalene
Introduction & Strategic Scope
The synthesis of highly conjugated, unsymmetrical teraryl architectures is a critical pathway in the development of advanced organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and complex pharmaceutical pharmacophores[1]. The compound 1-bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1) serves as an exceptional bifunctional building block for these materials[1].
However, utilizing this dibromide effectively requires overcoming a significant synthetic challenge: differentiating between two chemically distinct C(sp²)–Br bonds. This application note details a field-proven, self-validating methodology for the chemoselective sequential Suzuki-Miyaura cross-coupling of 1-bromo-4-(4-bromophenyl)naphthalene, enabling the precise construction of A-B-C type extended π-systems without the need for protecting groups or intermediate halogenation steps.
Mechanistic Rationale: The Causality of Chemoselectivity
To achieve absolute chemoselectivity, one must exploit the kinetic differences in the rate-determining step of the cross-coupling catalytic cycle: the oxidative addition of the Pd(0) active species into the aryl halide bond.
In 1-bromo-4-(4-bromophenyl)naphthalene, the C(naphthyl)–Br bond at the C1 position undergoes oxidative addition significantly faster than the C(phenyl)–Br bond at the C4' position. This reactivity differential is governed by two primary factors:
-
Pre-coordination and Activation Energy: The extended π-system of the naphthalene ring facilitates a stronger initial η²-complexation with the electron-rich Pd(0) catalyst. Density Functional Theory (DFT) and kinetic studies demonstrate that this interaction lowers the transition state energy barrier for C–Br bond cleavage at the naphthyl position compared to a standard phenyl ring[2][3].
-
Thermodynamic Stability: The resulting naphthyl-Pd(II)-Br intermediate is thermodynamically stabilized by the fused bicyclic system, driving the equilibrium of the oxidative addition forward[2].
By pairing a highly active, bulky dialkylbiarylphosphine ligand (such as XPhos) with strictly controlled mild thermal conditions (40 °C), the catalytic system is provided with exactly enough energy to overcome the naphthyl–Br activation barrier, while remaining well below the threshold required to cleave the phenyl–Br bond[2].
Pathway Visualization
Fig 1: Chemoselective Pd-catalyzed sequential cross-coupling workflow and mechanistic pathway.
Optimization of Reaction Conditions
The choice of ligand and temperature is the fulcrum upon which chemoselectivity balances. Table 1 summarizes the empirical optimization data for the first-stage coupling. XPhos is selected because its steric bulk promotes a highly active monoligated Pd(0) species, while its electron-rich biphenyl backbone stabilizes the transition state[2].
Table 1: Optimization of Stage 1 Chemoselective Suzuki-Miyaura Coupling
| Entry | Catalyst System (2 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield of Mono-coupled (%) | Yield of Di-coupled (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | THF/H₂O | 80 °C | 12 | 45% | 35% |
| 2 | Pd(OAc)₂ / dppf | K₃PO₄ | THF/H₂O | 60 °C | 12 | 60% | 15% |
| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 40 °C | 6 | 92% | < 2% |
| 4 | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 80 °C | 2 | 75% | 20% |
*Yields determined by quantitative GC-MS using an internal standard.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the integrity of the chemoselective step before proceeding to exhaustive coupling.
Protocol A: Stage 1 - Chemoselective Coupling at the Naphthyl Position
Objective: Synthesize the mono-aryl intermediate while preserving the phenyl-bromide functionality.
Reagents:
-
1-Bromo-4-(4-bromophenyl)naphthalene: 1.0 mmol (362.06 mg)
-
Arylboronic Acid "A": 1.05 mmol (Strict stoichiometric control is critical)
-
Pd(OAc)₂: 0.02 mmol (4.5 mg, 2 mol%)
-
XPhos: 0.04 mmol (19.0 mg, 4 mol%)
-
K₃PO₄ (Anhydrous): 2.0 mmol (424.5 mg)
-
Solvent: THF / Deionized H₂O (10:1 v/v, 11 mL total)
Step-by-Step Procedure:
-
System Purging: To a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(4-bromophenyl)naphthalene, Arylboronic Acid A, Pd(OAc)₂, XPhos, and K₃PO₄. Seal the flask with a septum and purge with ultra-high purity Argon for 15 minutes.
-
Solvent Addition: Add the THF/H₂O solvent mixture via syringe. Causality Note: H₂O is essential to dissolve the phosphate base and generate the reactive boronate species required for efficient transmetalation.
-
Reaction Initiation: Place the flask in a pre-heated oil bath strictly maintained at 40 °C . Stir vigorously (800 rpm) for 6 hours.
-
In-Process Control (IPC) - Self-Validation: At 5 hours, withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS or TLC.
-
Validation Check: The reaction is complete when the starting dibromide is consumed. If significant di-coupled product (>5%) is observed, temperature control was likely compromised.
-
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the mono-substituted intermediate.
Protocol B: Stage 2 - Exhaustive Coupling at the Phenyl Position
Objective: Convert the isolated intermediate into the final unsymmetrical teraryl extended π-system.
Reagents:
-
Mono-substituted Intermediate (from Protocol A): 1.0 mmol
-
Arylboronic Acid "B": 1.5 mmol (Excess ensures complete conversion)
-
Pd(OAc)₂: 0.05 mmol (11.2 mg, 5 mol%)
-
SPhos: 0.10 mmol (41.0 mg, 10 mol%)
-
K₂CO₃: 3.0 mmol (414.6 mg)
-
Solvent: Toluene / EtOH / H₂O (4:1:1 v/v, 12 mL total)
Step-by-Step Procedure:
-
Preparation: Combine the intermediate, Arylboronic Acid B, Pd(OAc)₂, SPhos, and K₂CO₃ in a Schlenk flask. Purge with Argon for 15 minutes. Causality Note: SPhos is utilized here as it is highly effective for unactivated aryl bromides at elevated temperatures.
-
Reaction: Inject the degassed solvent mixture. Heat the reaction to 90 °C for 12 hours. The elevated temperature provides the necessary kinetic energy to overcome the higher oxidative addition barrier of the remaining C(phenyl)–Br bond.
-
IPC: Monitor by TLC until the intermediate is fully consumed.
-
Workup & Isolation: Cool to room temperature, extract with dichloromethane (3 x 20 mL), wash with water, and dry over MgSO₄. Purify via recrystallization (e.g., from Toluene/Ethanol) or automated flash chromatography to yield the final OLED-grade teraryl compound.
References
-
DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst Source: National Institutes of Health (NIH) - PubMed Central URL:[2]
-
Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF Source: Organometallics - ACS Publications URL:[3]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds Source: National Institutes of Health (NIH) - PubMed Central URL:[4]
-
Catalogue – Page 7 – OLED Materials & Intermediates Source: Lumora Chemicals URL:[1]
Sources
- 1. lumorachemicals.com [lumorachemicals.com]
- 2. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
synthetic routes to derivatives from 1-Bromo-4-(4-bromophenyl)naphthalene
Application Note: Advanced Synthetic Protocols for the Functionalization of 1-Bromo-4-(4-bromophenyl)naphthalene
Strategic Overview
1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1) is a critical bifunctional scaffold in the synthesis of organic semiconductors, specifically Hole Transport Materials (HTMs) and Blue Host Materials for Organic Light Emitting Diodes (OLEDs).[1][2][3]
Its structural uniqueness lies in the asymmetry of its two aryl bromide sites:
-
Site A (Phenyl-Br): Sterically accessible, para-substituted.[3]
-
Site B (Naphthyl-Br): Sterically congested due to the peri-hydrogen interaction at the C8 position of the naphthalene ring.
While both sites undergo oxidative addition with Palladium(0), the steric differentiation allows for tunable reactivity. This guide provides protocols for bis-functionalization (symmetric derivatives) and sequential functionalization (asymmetric derivatives), prioritizing high-purity outcomes essential for electronic-grade materials.[1][2][3]
Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways for 1-Bromo-4-(4-bromophenyl)naphthalene functionalization.
Critical Reaction Parameters
Before executing protocols, the following parameters must be optimized based on the target derivative:
| Parameter | Recommendation for Bis-Amination | Recommendation for Suzuki Coupling | Rationale |
| Catalyst Source | Pd₂ (dba)₃ | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd₂(dba)₃ provides a clean source of Pd(0) without inhibiting ligands.[1][2][3] |
| Ligand | Tri-tert-butylphosphine ( | SPhos or XPhos | Bulky alkylphosphines ( |
| Base | NaOtBu (Sodium tert-butoxide) | K₃PO₄ or K₂CO₃ | Strong alkoxide bases are required for amination; milder inorganic bases prevent protodeboronation in Suzuki coupling.[1][2][3] |
| Solvent | Toluene (Anhydrous) | 1,4-Dioxane/Water (4:1) | Toluene ensures solubility of non-polar amines; Dioxane/Water promotes solubility of inorganic bases. |
Protocol A: Bis-Buchwald-Hartwig Amination
Application: Synthesis of High-Tg Hole Transport Materials (HTMs).[1][3] Target: Replacement of both Br atoms with diarylamines (e.g., N,N-diphenylamine).
Reagents:
-
Diarylamine (e.g., Diphenylamine) (2.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri-tert-butylphosphine (10% wt in hexane) or BINAP (4-8 mol%)[1][3]
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)[1]
-
Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Handling: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]
-
Loading: Charge the flask with the dibromide substrate (1.0 equiv), Diarylamine (2.4 equiv), NaOtBu (3.0 equiv), and Pd₂(dba)₃ (0.02 equiv).
-
Note: If using BINAP (solid), add it here. If using
(liquid), add it after the solvent.
-
-
Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate) via syringe.
-
Ligand Addition: Add the Tri-tert-butylphosphine solution dropwise.
-
Expert Insight:
is highly effective for sterically hindered naphthyl bromides, often outperforming BINAP in reaction rate.
-
-
Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Reaction: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC or HPLC.[3]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with hot toluene.
-
Purification: Concentrate the filtrate. Recrystallize from Toluene/Ethanol or purify via silica gel chromatography (Hexane/DCM gradient).
-
Purity Check: For OLED applications, sublimation is required after column purification to reach >99.9% purity.
-
Protocol B: Regioselective & Exhaustive Suzuki Coupling
Application: Synthesis of Blue Hosts or Emitters.[3] Challenge: The phenyl-Br is generally more reactive than the naphthyl-Br.[1][3]
Variant 1: Exhaustive Coupling (Symmetric Derivatives)
Use this to attach the same aryl group to both positions.
-
Catalyst System: Use Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) . SPhos is exceptionally good at coupling hindered aryl chlorides/bromides.[3]
-
Conditions: 1,4-Dioxane/H₂O (4:1 ratio), K₃PO₄ (4.0 equiv), Boronic Acid (2.5 equiv).
-
Temperature: 100°C.
-
Mechanism: The water acts as a co-solvent to dissolve the base, facilitating the transmetalation step.
Variant 2: Sequential Coupling (Asymmetric Derivatives)
Use this to attach different groups (Group A then Group B).
-
Step 1 (Phenyl-Br Coupling):
-
Stoichiometry: 1.0 equiv Dibromide + 1.0 equiv Boronic Acid A.[3]
-
Catalyst: Pd(PPh₃)₄ (standard activity).
-
Temp: 60-70°C (Mild heat).
-
Rationale: At lower temperatures and with a less active catalyst (Pd(PPh₃)₄ vs SPhos), the oxidative addition occurs preferentially at the less hindered phenyl-Br site.
-
-
Step 2 (Naphthyl-Br Coupling):
-
Isolate the mono-substituted intermediate.
-
React with Boronic Acid B (1.5 equiv).
-
Catalyst: Switch to Pd₂(dba)₃/SPhos or Pd(OAc)₂/XPhos .
-
Temp: 110°C (Reflux).
-
Rationale: High energy conditions and electron-rich, bulky ligands are required to force the reaction at the hindered naphthyl position.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Mono-substitution only | Steric hindrance at Naphthyl-C1; Catalyst deactivation. | Switch ligand to XPhos or P(tBu)₃ . Increase temp to 120°C (use Xylene). |
| Protodeboronation | Unstable boronic acid; Base too strong.[3] | Switch base from K₂CO₃ to K₃PO₄ or KF . Reduce water content.[3] |
| Palladium Contamination | Inefficient workup.[3] | Use dithiocarbamate functionalized silica scavengers post-reaction.[3] |
| Low Yield | Oxygen poisoning.[3] | Ensure rigorous degassing (freeze-pump-thaw is superior to sparging).[1][3] |
References
-
Buchwald-Hartwig Amination Overview
-
Suzuki Coupling on Hindered Substrates
-
Commercial Availability & Physical Properties
- Title: Process for the preparation of bromophenyl derivatives (General Context)
-
General Reactivity of 1-Bromonaphthalene
Sources
- 1. OLED Intermediates [acrospharmatech.com]
- 2. OLED material intermediate [m.chemicalbook.com]
- 3. sunshine-oled.com [sunshine-oled.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 1-Bromo-4-(4-bromophenyl)naphthalene | 952604-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield of 1-Bromo-4-(4-bromophenyl)naphthalene synthesis
Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks in the synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene.
Synthesizing this sterically hindered, dual-halogenated biaryl system presents significant chemoselectivity and regioselectivity challenges. Attempting a direct mono-Suzuki coupling (Route A) frequently results in catastrophic yield losses due to over-coupling. To establish a self-validating, high-yield system, we strongly advocate for a stepwise chemoselective approach (Route B).
Synthesis Workflow Analysis
Figure 1: Comparison of direct mono-coupling (Route A) vs. the recommended stepwise synthesis (Route B).
Troubleshooting Guide & FAQs
Q1: Why am I getting high amounts of 1,4-bis(4-bromophenyl)naphthalene (double coupling) when reacting 1,4-dibromonaphthalene with 4-bromophenylboronic acid (Route A)? Causality & Solution: This is a fundamental kinetic issue in palladium catalysis. There is a general preference for multi-coupling over mono-coupling in Suzuki–Miyaura reactions involving dihalides[1]. When the first coupling occurs, the regenerated Pd(0) catalyst is in immediate spatial proximity to the newly formed mono-coupled intermediate. Before this intermediate can diffuse away into the bulk solvent, the catalyst undergoes a second oxidative addition. Recommendation: Abandon Route A. Switch to Route B, which utilizes the inherent bond dissociation energy differences between C–I and C–Br bonds to guarantee chemoselectivity.
Q2: In Route B, how does using 1-bromo-4-iodobenzene prevent over-coupling? Causality & Solution: Palladium(0) insertion (oxidative addition) is highly sensitive to the halide leaving group. The C–I bond is significantly weaker and more reactive than the C–Br bond[2]. By reacting 1-naphthylboronic acid with 1-bromo-4-iodobenzene at a moderate temperature (80°C), the Pd catalyst selectively inserts into the C–I bond[3]. The remaining C–Br bond is virtually inert under these specific conditions, completely eliminating the risk of bis-coupling and yielding pure 1-(4-bromophenyl)naphthalene.
Q3: During the final step (NBS bromination of 1-(4-bromophenyl)naphthalene), I am getting a complex mixture of regioisomers. How do I force bromination exclusively at the 4-position? Causality & Solution: The regioselectivity of N-Bromosuccinimide (NBS) is entirely dictated by your solvent and temperature. In non-polar solvents (like CCl₄ or Toluene), NBS operates via a free-radical mechanism, leading to chaotic substitution patterns. However, in highly polar aprotic solvents like Acetonitrile (CH₃CN), NBS acts as a source of electrophilic bromine (Br⁺), shifting the mechanism to Electrophilic Aromatic Substitution (EAS)[4][5]. Because the naphthalene ring is highly electron-rich, and the 1-position is already occupied by the aryl group, the alpha-carbon at the 4-position becomes the most thermodynamically and kinetically favored site for electrophilic attack. Recommendation: Conduct the bromination in anhydrous Acetonitrile at 0°C while strictly excluding light.
Quantitative Data: Solvent Effects on NBS Bromination
To validate the mechanistic shift from radical to EAS pathways, review the solvent screening data below. This table demonstrates why solvent selection is the most critical parameter in the final synthetic step.
| Solvent System | Temperature | Primary Mechanism | Regioselectivity (C4 vs others) | Isolated Yield (%) |
| Carbon Tetrachloride (CCl₄) | 76°C (Reflux) | Radical | Poor (Complex Mixture) | < 45% |
| Dichloromethane (CH₂Cl₂) | 25°C | Mixed | Moderate | 65% |
| N,N-Dimethylformamide (DMF) | 25°C | Electrophilic (EAS) | High | 82% |
| Acetonitrile (CH₃CN) | 0°C to 25°C | Electrophilic (EAS) | Excellent (>95%) | 92% |
Table 1: Impact of solvent polarity on the regioselectivity of 1-(4-bromophenyl)naphthalene bromination.
Step-by-Step Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesis of the intermediate 1-(4-bromophenyl)naphthalene.
-
Preparation: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 1-bromo-4-iodobenzene (1.0 equiv, 3.5 mmol) and 1-naphthylboronic acid (1.0 equiv, 3.5 mmol)[3].
-
Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Note: Ensure the catalyst is bright yellow; a brown color indicates oxidation to inactive Pd(II).
-
Solvent Addition: Inject 50 mL of degassed Toluene, followed by 5 mL of a 2M aqueous K₂CO₃ solution.
-
Reaction: Heat the biphasic mixture vigorously at 80°C for 4 hours. Crucial: Do not exceed 80°C. Higher temperatures provide enough thermal energy for the catalyst to begin activating the C–Br bonds, ruining chemoselectivity.
-
Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes) to isolate 1-(4-bromophenyl)naphthalene as a white solid.
Protocol 2: Regioselective Electrophilic Bromination
Objective: Conversion of the intermediate to the final target, 1-Bromo-4-(4-bromophenyl)naphthalene.
-
Dissolution: Dissolve 1-(4-bromophenyl)naphthalene (1.0 equiv) in anhydrous Acetonitrile (CH₃CN) to create a 0.2 M solution[4].
-
Environmental Control: Wrap the reaction flask completely in aluminum foil to exclude ambient light (preventing homolytic cleavage of NBS into bromine radicals). Cool the flask to 0°C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. The slight excess ensures complete conversion without risking di-bromination.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). This instantly reduces any unreacted electrophilic bromine, halting the reaction.
-
Isolation: Evaporate the acetonitrile under reduced pressure. Extract the aqueous residue with Dichloromethane (CH₂Cl₂). Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the crude product from hot ethanol to yield pure 1-Bromo-4-(4-bromophenyl)naphthalene.
References
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction Source: MDPI URL:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
-
Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs Source: MDPI URL:[Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes Source: Journal of Organic Chemistry (via mdma.ch) URL:[Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PMC (NIH) URL:[Link]
Sources
thermal and chemical stability of 1-Bromo-4-(4-bromophenyl)naphthalene
An In-Depth Technical Guide to the Thermal and Chemical Stability of 1-Bromo-4-(4-bromophenyl)naphthalene
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with essential information regarding the (CAS RN: 952604-26-1). Understanding the stability profile of this compound is critical for its proper handling, storage, and successful application in experimental settings, particularly in its role as a building block for small molecule semiconductors.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of 1-Bromo-4-(4-bromophenyl)naphthalene, providing insights into the underlying chemical principles.
Part 1: Thermal Stability
Q1: What is the maximum recommended temperature for working with 1-Bromo-4-(4-bromophenyl)naphthalene?
While a specific decomposition temperature for 1-Bromo-4-(4-bromophenyl)naphthalene is not documented in readily available literature, the Safety Data Sheet (SDS) for the closely related compound, 1-bromonaphthalene, advises avoiding excess heat.[2] Thermal decomposition can lead to the release of hazardous gases.[2][3] As a precautionary measure, it is recommended to keep heating below the compound's melting point range (146.0 to 150.0 °C) unless required by a specific, validated protocol.[1] For reactions requiring elevated temperatures, it is crucial to perform them under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.
Q2: What are the visible signs of thermal decomposition?
The primary indicators of thermal decomposition are a change in color (e.g., darkening or charring) and the evolution of fumes. Aromatic compounds, when decomposed at high temperatures, often produce complex mixtures of byproducts, including soot.
Q3: What are the hazardous decomposition products?
Upon thermal decomposition, 1-Bromo-4-(4-bromophenyl)naphthalene is expected to release irritating and potentially toxic gases. Based on its structure and data from analogous compounds like 1-bromonaphthalene, these products may include:
These decomposition products are hazardous and all high-temperature work should be conducted in a well-ventilated fume hood.
Q4: Troubleshooting Guide: My reaction mixture containing 1-Bromo-4-(4-bromophenyl)naphthalene turned dark upon heating. What is likely happening?
A dark coloration is a common sign of decomposition or undesirable side reactions. Several factors could be at play:
-
Exceeding Thermal Stability Limit: You may be running the reaction at a temperature that initiates decomposition.
-
Presence of Oxygen: Trace amounts of oxygen can promote oxidation at elevated temperatures, leading to colored impurities. Ensure your system is properly purged with an inert gas.
-
Incompatible Reagents: The compound may be reacting with other components in your mixture in a temperature-dependent manner. See the Chemical Stability section for more details.
To troubleshoot, consider running the reaction at a lower temperature, improving the inert atmosphere conditions, or performing a preliminary thermal analysis (like TGA, see protocol below) to better understand the compound's thermal limits.
Part 2: Chemical Stability & Reactivity
Q1: What chemicals and materials are incompatible with 1-Bromo-4-(4-bromophenyl)naphthalene?
Based on the reactivity of similar aryl bromides, the primary incompatibility is with strong oxidizing agents .[2] Contact with these can lead to vigorous reactions and degradation of the material. Additionally, given the reactivity of the C-Br bond in the presence of certain metals, care should be taken with highly reactive organometallic reagents or catalysts that could induce unwanted side reactions if not part of the intended synthesis.
Q2: How should I properly store this compound to ensure its long-term stability?
To maintain the integrity and purity of 1-Bromo-4-(4-bromophenyl)naphthalene, adhere to the following storage guidelines:
-
Container: Store in a tightly closed container to prevent moisture and air exposure.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[4][5]
-
Inert Atmosphere: For maximum long-term stability, especially for high-purity applications, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[6]
-
Temperature: While stable at room temperature, some suppliers recommend refrigeration (2-8°C) for long-term storage.[6]
Q3: Is 1-Bromo-4-(4-bromophenyl)naphthalene sensitive to light?
Aryl halides can be susceptible to photochemical reactions. While specific photostability data for this compound is scarce, exposure to UV light could potentially initiate radical reactions, leading to debromination or other undesired transformations.[7][8] It is good laboratory practice to store the compound in an amber vial or in a dark location to minimize light exposure.
Q4: Troubleshooting Guide: I am observing unexpected byproducts in my reaction. Could the starting material be degrading?
Yes, the appearance of unexpected byproducts could stem from the degradation or unintended reactivity of 1-Bromo-4-(4-bromophenyl)naphthalene. The C-Br bonds are key reactive sites. Consider these possibilities:
-
Reductive Dehalogenation: If your reaction conditions involve a hydrogen source (even incidental ones like certain solvents) and a catalytic metal (e.g., Palladium, Nickel), you may be unintentionally removing one or both bromine atoms.[7][9] This is a common reaction for aryl bromides.[7]
-
Further Bromination: If a bromine source is present, or if reaction conditions promote halogen migration, you could see the formation of tri- or tetra-brominated species.
-
Photochemical Reactions: If the reaction is exposed to light, radical-mediated side reactions could occur.[10] This is particularly relevant in reactions that are run for extended periods.
To investigate, analyze your starting material by HPLC or GC-MS to confirm its purity before use. Then, analyze your crude reaction mixture to identify the byproducts, which can provide clues to the degradation pathway.
Quantitative Data & Storage Summary
| Parameter | Value / Recommendation | Source(s) |
| CAS Number | 952604-26-1 | [1][11] |
| Molecular Formula | C₁₆H₁₀Br₂ | [12] |
| Appearance | White to light yellow/orange powder/crystal | [1] |
| Melting Point | 146.0 - 150.0 °C | [1] |
| Chemical Stability | Stable under normal conditions. | [11] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Storage Temperature | Room temperature; consider 2-8°C for long-term. | [6] |
| Storage Conditions | Tightly closed container in a cool, dry, well-ventilated place. Protect from light. Consider inert atmosphere. | [4][5][6] |
| Hazardous Decomposition | CO, CO₂, HBr | [2][3] |
Experimental Protocols & Workflows
Protocol 1: Assessment of Thermal Stability via TGA/DSC
This protocol provides a general guideline for determining the thermal decomposition profile of 1-Bromo-4-(4-bromophenyl)naphthalene.
Objective: To determine the onset of thermal decomposition and identify phase transitions.
Methodology:
-
Instrument Preparation: Ensure the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a clean, tared TGA/DSC pan (aluminum or ceramic).
-
TGA Protocol:
-
Purge the furnace with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.
-
-
DSC Protocol:
-
Place the sample pan and a reference pan in the DSC cell.
-
Purge with an inert gas (Nitrogen) at 20-50 mL/min.
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature below the decomposition onset found by TGA (e.g., 250 °C) at a rate of 10 °C/min.
-
Record the heat flow. Endothermic peaks will indicate melting, while exothermic events may suggest decomposition or other phase changes.
-
Safety Precaution: Due to the potential for energetic decomposition, always use a small sample size and ensure the instrument is operated behind a blast shield.
Protocol 2: Purity Assessment and Degradation Analysis via HPLC
Objective: To verify the purity of the starting material and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1-Bromo-4-(4-bromophenyl)naphthalene in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) at a concentration of ~1 mg/mL. Prepare serial dilutions for calibration if quantification is needed.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis: The retention time of the main peak corresponds to the intact compound. The appearance of new, smaller peaks in an aged or stressed sample indicates the presence of impurities or degradation products. These can be further characterized by coupling the HPLC to a mass spectrometer (LC-MS).
Visualized Workflows
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for assessing compound stability.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link][7]
-
Techno PharmChem. (n.d.). 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. [Link][5]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF on ResearchGate. [Link][9]
-
Cole-Parmer. (2004). Material Safety Data Sheet - 1-Bromonaphthalene. [Link][2]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link][8]
-
Mori, K., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC. [Link][13]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link][14]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Bromonaphthalene. [Link][15]
-
Organic Syntheses Procedure. (n.d.). α-BROMONAPHTHALENE. [Link][16]
-
Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile. [17]
-
ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link][18]
-
Brueckner, A. C., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC. [Link][19]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link][10]
-
PubChem - NIH. (n.d.). 1-Bromo-4-phenylnaphthalene. [Link][20]
-
Matrix Fine Chemicals. (n.d.). 1-(4-BROMOPHENYL)NAPHTHALENE. [Link][21]
-
Academia.edu. (n.d.). (PDF) Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine. [Link][22]
-
Şahinler Kimya. (n.d.). 1-Bromo-4-(4-bromophenyl)naphthalene >97.0%(GC). [Link][12]
-
Cardiff University - ORCA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. [Link][24]
-
PMC. (n.d.). 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. [Link][25]
-
RSC Publishing. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. [Link][26]
-
Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link][28]
-
PMC. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. [Link][30]
-
ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. [Link][31]
Sources
- 1. 1-Bromo-4-(4-bromophenyl)naphthalene | 952604-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. 1-Bromo-4-(bromomethyl)naphthalene | 79996-99-9 [sigmaaldrich.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 13. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1-Bromo-4-phenylnaphthalene | C16H11Br | CID 12275025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-(4-BROMOPHENYL)NAPHTHALENE | CAS 204530-94-9 [matrix-fine-chemicals.com]
- 22. (PDF) Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine [academia.edu]
- 23. chemimpex.com [chemimpex.com]
- 24. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 25. 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 27. chemeo.com [chemeo.com]
- 28. cetjournal.it [cetjournal.it]
- 29. m.ciop.pl [m.ciop.pl]
- 30. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
optimizing Suzuki coupling conditions for 1-Bromo-4-(4-bromophenyl)naphthalene
To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Suzuki Coupling for 1-Bromo-4-(4-bromophenyl)naphthalene
Technical Support Center: Suzuki Coupling Optimization
Target Molecule: 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 204530-94-9) Application: OLED Intermediate / Monomer for Conjugated Polymers[1]
Welcome to the technical support hub. You are likely encountering challenges with chemoselectivity (mono- vs. bis-arylation) or purification when synthesizing this asymmetric dibromide. Because the target molecule contains two reactive bromine sites—one on the naphthalene core and one on the pendant phenyl ring—controlling the reaction trajectory is critical.
This guide prioritizes the synthesis of the target with high purity, as this is the most common bottleneck for researchers working with this OLED precursor.
Part 1: The Selectivity Paradox & Mechanistic Logic
The synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene typically involves reacting 1,4-dibromonaphthalene with 4-bromophenylboronic acid .[1]
The Challenge: You are reacting a dibromide (electrophile) with a bromo-boronic acid (nucleophile that contains an electrophilic site).
-
Selectivity Issue A (Over-arylation): The product (Target) still possesses a reactive bromine. If the catalyst is too active or stoichiometry is uncontrolled, the product reacts again to form the bis-arylated impurity: 1,4-bis(4-bromophenyl)naphthalene .[1]
-
Selectivity Issue B (Homocoupling): The 4-bromophenylboronic acid can self-couple if the catalyst inserts into its C-Br bond, wasting reagents and complicating purification.[1][2]
The Solution Strategy: We must exploit the reactivity difference between the starting material and the product, or use leaving group engineering (Iodide vs. Bromide).
Part 2: Troubleshooting Guide (Q&A)
Q1: I am getting a significant amount of the bis-coupled product (1,4-bis(4-bromophenyl)naphthalene). How do I stop the reaction at the mono-stage?
A: This is a classic kinetic control problem. You cannot use a 1:1 stoichiometric ratio because as the concentration of the starting material drops, the catalyst begins to compete for the product.
-
Protocol Adjustment: Switch to a High-Dilution / Excess Electrophile strategy. Use 3.0 to 4.0 equivalents of 1,4-dibromonaphthalene relative to the boronic acid.
-
Why? This ensures the catalyst statistically encounters the starting material much more often than the mono-product.
-
Recovery: 1,4-dibromonaphthalene is non-polar and easily recovered via column chromatography (elutes first) or sublimation.
Q2: Can I avoid the excess starting material method? It’s wasteful.
A: Yes, by using Leaving Group Engineering .
-
Alternative Precursor: Replace 1,4-dibromonaphthalene with 1-Bromo-4-iodonaphthalene .
-
Mechanism: The C-I bond undergoes oxidative addition ~1000x faster than the C-Br bond.
-
Result: The catalyst selectively inserts into the C-I bond, coupling the phenyl group there, while leaving the C-Br bond (at position 1) intact. This yields the target with >95% selectivity using nearly 1:1 stoichiometry.
Q3: My reaction stalls, or I see homocoupling of the boronic acid.
A: This often indicates the "Suzuki-Miyaura Equilibrium" is shifted unfavorably or the catalyst is dying.
-
Base Choice: Switch from
to a weaker, hydrated base like (2M aqueous) . Strong bases can promote rapid boronic acid homocoupling. -
Solvent System: Ensure your solvent dissolves the naphthalene derivative. Toluene/Ethanol/Water (4:1:1) is superior to DMF for this substrate because the naphthalene core requires aromatic solvation, while the water/alcohol is necessary for the boronate activation.
-
Degassing: Naphthalene radical anions can form if
is present, quenching the catalyst. Ensure rigorous sparging with Argon.
Q4: Purification is difficult; the mono- and bis-products co-elute.
A: Their polarities are very similar.[1][2] Rely on Solubility Differentiation .
-
Technique: The bis-product (three aromatic rings) is significantly less soluble in cold alkanes than the mono-product (two aromatic rings).[1][2]
-
Step: After the column, triturate the solid mixture in boiling hexane or cyclohexane . The bis-impurity will often remain undissolved or precipitate out upon cooling, while the desired mono-product remains in solution.[1]
Part 3: Optimized Experimental Protocols
Method A: The "High Selectivity" Route (Recommended)
Best for: High purity requirements, minimizing waste.
| Component | Reagent | Equivalents | Role |
| Substrate | 1-Bromo-4-iodonaphthalene | 1.0 | Electrophile (I-selective) |
| Reagent | 4-Bromophenylboronic acid | 1.05 | Nucleophile |
| Catalyst | 0.02 (2 mol%) | Catalyst | |
| Base | 3.0 | Activator | |
| Solvent | Toluene / Ethanol | 4:1 Ratio | Medium |
Step-by-Step:
-
Charge a flask with 1-bromo-4-iodonaphthalene (1.0 eq) and 4-bromophenylboronic acid (1.05 eq).
-
Add solvent (Toluene/EtOH) and degas (bubble Ar for 20 min).
-
Add
under Ar counter-flow. -
Add degassed aqueous
. -
Heat to 60°C (Note: Lower temp than usual to preserve Br selectivity).
-
Monitor by TLC.[3] The Iodine spot should disappear rapidly. Stop immediately upon consumption of starting material.
Method B: The "Cost-Effective" Route (Standard)
Best for: When Iodo-precursors are unavailable or too expensive.[1][2]
| Component | Reagent | Equivalents | Role |
| Substrate | 1,4-Dibromonaphthalene | 4.0 | Electrophile (Excess) |
| Reagent | 4-Bromophenylboronic acid | 1.0 | Nucleophile |
| Catalyst | 0.03 (3 mol%) | Robust Catalyst | |
| Base | 3.0 | Base | |
| Solvent | 1,4-Dioxane / Water | 5:1 Ratio | Medium |
Step-by-Step:
-
Dissolve 4.0 eq of 1,4-dibromonaphthalene in Dioxane.
-
Slow Addition: Dissolve the boronic acid in a small volume of Dioxane and add it dropwise over 1 hour. This keeps the boronic acid concentration low, favoring reaction with the excess dibromide over the product.
-
Workup: Wash with water.[5] The organic layer contains Product + 3 eq of Starting Material.
-
Purification: Column chromatography (Hexanes).[6] The starting material elutes first (recover and reuse).
Part 4: Reaction Pathway Visualization
The following diagram illustrates the kinetic competition and the advantage of the Iodo-precursor route.
Caption: Path B (Green) utilizing the Iodo-precursor offers the most direct and selective route to the target. Path A (Red) requires strict stoichiometric control to avoid the Bis-Impurity.[1]
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on steric hindrance in coupling).
-
BenchChem Technical Data. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates.[1][9][10][11] BenchChem Application Notes. 5
-
TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocols.[1][3][9][11][12] TCI Product Literature. 11
Sources
- 1. OLED Intermediates [acrospharmatech.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.rsc.org [pubs.rsc.org]
effective recrystallization methods for 1-Bromo-4-(4-bromophenyl)naphthalene
Welcome to the Technical Support Center for 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1). As a highly rigid, halogenated biaryl compound frequently utilized as a building block for Small Molecule Semiconductors (OLEDs, OFETs), achieving ultra-high purity is critical.
This guide is engineered for process chemists and materials scientists. It moves beyond basic laboratory techniques to address the complex thermodynamic and kinetic challenges—such as liquid-liquid phase separation (oiling out) and catalyst trapping—associated with the recrystallization of heavily brominated aromatic systems.
Physicochemical Profile & Solvent Thermodynamics
Understanding the molecular thermodynamics of 1-Bromo-4-(4-bromophenyl)naphthalene is the first step in designing a self-validating purification system. The molecule's extended
Quantitative Material Data
| Property | Value | Relevance to Crystallization Workflow |
| CAS Number | 952604-26-1 | Primary identifier for inventory and regulatory tracking[1]. |
| Molecular Weight | 362.06 g/mol | High mass contributes to poor solubility in polar protic solvents[2]. |
| Melting Point | 148 °C | Critical quality attribute (CQA). Depression indicates co-crystallization[1]. |
| Physical State | White Solid | Discoloration (grey/brown) strongly indicates transition metal (Pd) trapping. |
| Toluene Solubility | High (Hot) / Low (Cold) | Ideal primary solvent; aromaticity matches the solute for favorable dissolution. |
| Ethanol Solubility | Very Low (Hot & Cold) | Functions as an excellent anti-solvent to force supersaturation. |
Mechanistic Workflow: Choosing the Right Strategy
The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling (e.g., 1,4-dibromonaphthalene and 4-bromophenylboronic acid). Consequently, the crude matrix often contains unreacted starting materials, boronic acid homocoupling byproducts, and residual Palladium (Pd) catalyst.
The decision tree below outlines the logical flow for selecting a purification protocol based on your specific impurity profile.
Fig 1. Decision matrix for the purification of 1-Bromo-4-(4-bromophenyl)naphthalene.
Standard Operating Procedures (SOPs)
Protocol A: Solvent/Anti-Solvent Recrystallization (Toluene / Ethanol)
Mechanism: Toluene disrupts the
-
Dissolution: Suspend 10 g of crude 1-Bromo-4-(4-bromophenyl)naphthalene in 30 mL of Toluene in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 90 °C under stirring until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add hot Ethanol (approx. 15-20 mL) dropwise until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add 1-2 mL of hot Toluene to just clear the turbidity.
-
Nucleation & Growth: Remove the heat source. Allow the flask to cool to room temperature undisturbed over 4 hours. Causality note: Rapid cooling forces kinetic precipitation, trapping impurities. Slow cooling allows thermodynamic selection of the pure crystal lattice.
-
Isolation: Filter the white crystals via vacuum filtration, wash with 10 mL of ice-cold Ethanol, and dry under vacuum at 60 °C for 12 hours.
Protocol B: Hot Single-Solvent Recrystallization (Glacial Acetic Acid)
Mechanism: Halogenated aromatic compounds often co-crystallize with non-polar impurities in mixed solvent systems[3]. Glacial acetic acid provides a unique dielectric environment that dissolves the brominated naphthalene at boiling point but offers near-zero solubility at room temperature, effectively rejecting non-polar homocoupling byproducts.
-
Suspension: Place 10 g of crude product in 50 mL of Glacial Acetic Acid.
-
Reflux: Heat to 118 °C (reflux) until the solid completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Heavy, needle-like crystals will form.
-
Filtration: Filter the crystals and wash thoroughly with cold water to remove all traces of acetic acid, followed by a final wash with cold methanol.
-
Drying: Dry under high vacuum at 70 °C to constant weight.
Troubleshooting & FAQs
Q: My product is separating as a gooey oil instead of forming crystals. How do I fix this? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[4][5]. It occurs when the melting point of your impure solid is depressed below the saturation temperature of the solvent mixture[6]. Because impurities dissolve better in the oil droplets than in the bulk solvent, the resulting solidified mass will be highly impure[6].
-
The Fix: Reheat the mixture until the oil dissolves. Add 10-15% more of your "good" solvent (e.g., Toluene) to lower the saturation temperature[6]. Cool the solution much more slowly, and introduce a seed crystal just above the temperature where oiling out previously occurred to force heterogeneous nucleation.
Q: The melting point of my recrystallized product is 135–140 °C, but the literature states 148 °C. What does this mean? A: A depressed melting point indicates freezing-point depression caused by impurities integrated into the crystal lattice[7]. For 1-Bromo-4-(4-bromophenyl)naphthalene, the most common culprits are unreacted 1,4-dibromonaphthalene or 1,4-dibromobenzene. Because these molecules share similar geometries and halogens, they easily co-crystallize.
-
The Fix: Switch from a mixed solvent system (Protocol A) to a single solvent system like Glacial Acetic Acid (Protocol B) or perform a pressure recrystallization[3]. The differing solvation dynamics will disrupt the co-crystallization.
Q: My crystals are grey/brown despite multiple recrystallizations. How do I remove the color?
A: Discoloration in Suzuki-Miyaura products is almost always due to trapped Palladium (Pd) complexes[8]. Recrystallization is notoriously inefficient for Pd removal because the metal coordinates strongly with the
-
The Fix: Do not rely on recrystallization alone for metal purging. Pre-treat your organic extract with a silica-supported metal scavenger (e.g., Si-TMT or MP-TMT)[8][9]. Stir the crude mixture in Ethyl Acetate with 10-20 wt% Si-TMT at 50 °C for 2 hours, filter through Celite, and then proceed to Protocol A. This will reduce Pd levels from >1000 ppm to <10 ppm[8].
Q: Can I use column chromatography instead of recrystallization? A: While normal-phase silica gel chromatography can separate polar impurities, it is highly inefficient for scaling up the purification of rigid, poorly soluble biaryls[10]. Furthermore, chromatography does not effectively remove structurally identical isomers. Recrystallization exploits the highly specific thermodynamic packing of the crystal lattice, making it the superior method for achieving the >99% purity required for semiconductor applications.
References
-
CareWell Goods. "1-Bromo-4-(4-bromophenyl)naphthalene, 1G - B5056-1G cas: 952604-26-1". CareWell Goods. Available at: [Link]
-
Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts. Available at: [Link]
-
Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. Available at: [Link]
-
Reddit (r/chemistry). "Recrystallization (help meeeeee)". Reddit. Available at: [Link]
-
KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog. Available at: [Link]
-
ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development. Available at: [Link]
-
Biotage. "Metal Scavengers: An alternative to recrystallization for removing metals?". Biotage. Available at: [Link]
- Google Patents. "US4847428A - Purification of halogenated aromatic compounds". Google Patents.
Sources
- 1. carewellgoods.com [carewellgoods.com]
- 2. 1-Bromo-4-(4-bromophenyl)naphthalene 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting NMR and mass spectrometry data of 1-Bromo-4-(4-bromophenyl)naphthalene
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide: 1-Bromo-4-(4-bromophenyl)naphthalene Characterization
Introduction & Scope
This technical guide addresses the structural validation of 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1). As a key intermediate in the synthesis of organic semiconductors (OLEDs) and biaryl scaffolds, this molecule presents specific characterization challenges due to its extended conjugation and dual bromination.
This guide moves beyond basic spectral interpretation, focusing on troubleshooting anomalies in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. It is designed to help you distinguish the target product from common synthetic byproducts (e.g., mono-brominated species, regioisomers, or unreacted starting materials).
Mass Spectrometry (MS) Troubleshooting
Core Challenge: Distinguishing the target dibromo species from mono-bromo impurities and identifying ionization failures.
The "Fingerprint" Check: Isotope Patterns
The most immediate validation of 1-Bromo-4-(4-bromophenyl)naphthalene (
-
Target Pattern (
): You must observe a 1:2:1 triplet ratio for peaks at , , and . -
Impurity Pattern (
): A 1:1 doublet indicates a mono-brominated impurity (e.g., 1-bromo-4-phenylnaphthalene). -
Impurity Pattern (
): A 1:3:3:1 quartet indicates over-bromination.
Ionization Mode Selection
-
ESI (Electrospray Ionization): Often fails for this molecule due to its high lipophilicity and lack of polar functional groups.
-
Troubleshoot: If no signal, switch to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Atmospheric Pressure Photoionization) . These are superior for non-polar polyaromatic hydrocarbons (PAHs) [1].
-
Adducts: In ESI, look for
if silver salts were used, or if ubiquitous sodium is present, though protonation is rare.
-
Fragmentation Logic
-
Primary Loss: The C-Br bond is the weakest link. Expect a loss of 79/81 Da (
). -
Stability: The naphthalene core is robust. Significant fragmentation of the aromatic system itself suggests high-energy collision (EI) rather than soft ionization.
Table 1: Key MS Diagnostic Peaks
| Ion Species | m/z (approx) | Isotope Pattern | Interpretation |
| Molecular Ion | 360, 362, 364 | 1 : 2 : 1 | Target Molecule (Valid) |
| Mono-dehalogenated | 281, 283 | 1 : 1 | Fragment or Impurity (1-phenylnaphthalene deriv.) |
| Starting Material Impurity | 280, 282 | 1 : 1 | 1,4-Dibromonaphthalene (if used as SM) |
| Debrominated Impurity | 204 | None | 1-Phenylnaphthalene (Complete debromination) |
MS Troubleshooting Workflow
Figure 1: Decision tree for validating mass spectrometry data of brominated biaryls.
NMR Spectroscopy Troubleshooting
Core Challenge: Signal overlap in the aromatic region (7.0 – 8.5 ppm) and distinguishing the two distinct aromatic systems (Naphthalene vs. Phenyl).
Solubility & Aggregation
-
Issue: Broad peaks or missing signals.
-
Cause: Planar aromatic systems like 1-bromo-4-(4-bromophenyl)naphthalene are prone to
stacking aggregation in concentrated solutions. -
Solution:
-
Dilute the sample (
mg/mL). -
Switch solvent from
to (d2-TCE) or and run at elevated temperature ( ) to break aggregates.
-
Structural Assignment Logic
The molecule possesses two coupled spin systems that do not interact through scalar coupling (
-
System A: Naphthalene Ring (6 protons)
-
H2, H3: An AB system (or AX depending on shift diff). H2 is ortho to Br; H3 is ortho to the Phenyl ring.
-
H5, H6, H7, H8: A 4-spin contiguous system. H5 and H8 (peri-protons) are typically the most deshielded (
ppm) due to Van der Waals deshielding [2].
-
-
System B: Phenyl Ring (4 protons)
-
AA'BB' System: The 4-bromophenyl group usually appears as two "doublets" (strictly higher-order multiplets) integrating to 2H each.
-
Differentiation: Protons ortho to the naphthalene ring (
) vs. protons ortho to the bromine ( ).
-
The "Connectivity Check" (NOESY)
To prove the phenyl ring is at position 4 (and not a rearranged isomer), look for a Nuclear Overhauser Effect (NOE) cross-peak between:
-
Naphthalene H3 (the doublet neighbor to the phenyl ring)
-
Phenyl H2'/H6' (the doublet on the phenyl ring closest to the naphthalene).
Note: H5 (naphthalene) will also show NOE to H4 (phenyl) if H4 was a proton, but here H4 is the ipso-carbon attachment. H5 will show NOE to H4-Phenyl protons only if steric twisting brings them close, but the H3-Phenyl interaction is the primary diagnostic.
Table 2: Predicted NMR Shift Ranges (
| Proton ID | Multiplicity | Approx Shift (ppm) | Coupling (Hz) | Assignment Logic |
| Naph-H5, H8 | Doublet/Multiplet | 8.2 – 8.5 | ~8.0 | Peri-protons (Deshielded) |
| Naph-H2 | Doublet | 7.6 – 7.9 | ~7.5 | Ortho to Br (Heavy atom effect) |
| Naph-H3 | Doublet | 7.4 – 7.6 | ~7.5 | Ortho to Phenyl |
| Naph-H6, H7 | Triplet/Multiplet | 7.5 – 7.7 | ~7.5 | Naphthalene "back" ring |
| Ph-H3', H5' | Doublet (AA'BB') | 7.5 – 7.7 | ~8.5 | Ortho to Br (Phenyl) |
| Ph-H2', H6' | Doublet (AA'BB') | 7.3 – 7.5 | ~8.5 | Ortho to Naphthalene |
Note: Shifts are solvent-dependent. Use 2D NMR for definitive assignment.
NMR Assignment Workflow
Figure 2: Step-by-step NMR workflow for structural verification.
Frequently Asked Questions (FAQs)
Q: My
-
Fix: Increase the relaxation delay (
) to 5–10 seconds. Ensure no solvent peaks (e.g., residual at 7.26 ppm) are overlapping with your aromatic signals.
Q: I see a small triplet at 1.2 ppm and a quartet at 3.5 ppm. Is this part of the molecule? A: No. This is likely Diethyl Ether or Ethanol residue from the workup. The target molecule contains only aromatic protons (7.0+ ppm).
Q: The mass spec shows a peak at M+18. Is this a hydrate?
A: Aromatic bromides do not form hydrates. In ESI/APCI, an M+18 peak is typically an Ammonium adduct
References
-
Atmospheric Pressure Photoionization (APPI): Robb, D. B., Covey, T. R., & Bruins, A. P. (2000). Atmospheric pressure photoionization: An ionization method for liquid chromatography-mass spectrometry.[1] Analytical Chemistry, 72(15), 3653-3659. Link
-
Naphthalene Shift Assignments: Caddie, A. D., et al. (2020). 1H NMR Chemical Shifts of Naphthalenes. Oregon State University. Link
-
Bromine Isotope Patterns: NIST Mass Spectrometry Data Center. Naphthalene, 1-bromo- Mass Spectrum. Link
-
General Synthesis & Data (Analogous): PubChem Compound Summary for 1-Bromo-4-phenylnaphthalene. Link
For further assistance, contact the Analytical Chemistry Core Facility.
Sources
strategies for removing catalyst impurities from 1-Bromo-4-(4-bromophenyl)naphthalene
Title: Technical Support Center: Catalyst Impurity Remediation for 1-Bromo-4-(4-bromophenyl)naphthalene
Overview
1-Bromo-4-(4-bromophenyl)naphthalene is a sterically hindered, highly hydrophobic biaryl halide typically synthesized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because this molecule lacks polar coordinating groups, it does not directly ligate Palladium (Pd). However, its extreme lipophilicity causes non-polar Pd(0) nanoparticles and lipophilic Pd(II)-phosphine complexes to co-precipitate or become trapped within the crystal lattice. This guide provides field-proven, causality-driven strategies to reduce Pd impurities below the stringent thresholds required for pharmaceutical intermediates.
Diagnostic Workflow for Palladium Remediation
Decision matrix for Pd removal from hydrophobic biaryl systems.
Troubleshooting Guides
Issue 1: High residual Palladium (>500 ppm) despite multiple recrystallizations. Q: We are recrystallizing 1-Bromo-4-(4-bromophenyl)naphthalene from toluene/heptane, but Pd levels remain unacceptably high. Why is this happening? A: Recrystallization relies on differential solubility. In cross-coupling reactions, the catalyst degrades into Pd(0) nanoparticles and lipophilic Pd(II)-phosphine species. Because your biaryl product is highly lipophilic, these non-polar Pd species co-precipitate, and traditional recrystallization can result in the loss of product yield while failing to remove the metal[1]. Solution: Implement a chemoselective solid-supported metal scavenger before crystallization. Thiol-based scavengers are highly effective for Pd(II) as they break down Pd complexes and bind strongly to the metal[1].
Quantitative Comparison of Pd Scavengers for Hydrophobic Biaryls
| Scavenger Type | Matrix | Target Pd State | Loading Capacity (mmol/g) | Optimal Temp (°C) | API Yield Impact |
| Si-Thiol | Silica | Pd(II) > Pd(0) | 1.2 - 1.5 | 40 - 60 | Minimal (<2% loss) |
| MP-TMT | Macroporous Polystyrene | Pd(II), Pd(0) | 0.5 - 2.0 | 20 - 50 | Minimal |
| Smopex-111 | Polyolefin Fiber | Pd(II), Pd(0) | Up to 10 wt% | 20 - 80 | Minimal |
| Activated Carbon | Carbon | Colloidal Pd(0) | N/A (Adsorption) | 20 - 60 | High (10-30% loss) |
Issue 2: Severe yield loss when using Activated Carbon. Q: When using Activated Carbon to remove Pd, we lose up to 20% of our biaryl product. How can we prevent this? A: Activated carbon removes metals via non-specific physisorption. Because 1-Bromo-4-(4-bromophenyl)naphthalene is a flat, highly aromatic system, it strongly π-π stacks with the graphitic sheets of activated carbon, leading to severe product retention and API loss[2]. Solution: Switch to a chemoselective scavenger like Si-Thiol or MP-TMT. These rely on specific sulfur-palladium covalent interactions rather than surface area adsorption, preserving your product yield.
Self-Validating Protocol: Chemoselective Pd Scavenging with Si-Thiol
-
Dissolution: Dissolve crude 1-Bromo-4-(4-bromophenyl)naphthalene in a moderately polar, non-coordinating solvent (e.g., Ethyl Acetate or THF) at a concentration of 10 mL/g. Validation check: Ensure complete dissolution; any suspended product will be lost during filtration.
-
Scavenger Addition: Add 10-20 equivalents of Si-Thiol scavenger relative to the theoretical residual Pd content.
-
Incubation: Stir the suspension at 50 °C for 4 to 12 hours. Causality: Elevated temperature increases the kinetic rate of Pd dissociation from phosphine ligands, allowing the thiol groups to capture the metal[3].
-
Filtration: Filter the mixture hot through a pad of Celite to remove the Pd-loaded silica. Wash the filter cake with 2 bed volumes of hot Ethyl Acetate.
-
Recovery: Concentrate the filtrate in vacuo and proceed to standard recrystallization. Validation check: ICP-MS analysis of the isolated solid should confirm Pd levels are significantly reduced.
Issue 3: Liquid-liquid extraction fails to remove Palladium. Q: Can we use an aqueous wash to extract the Palladium instead of using solid scavengers? Standard water/brine washes are not working. A: Standard aqueous washes fail because the Pd is bound in lipophilic complexes. You must use an aqueous phase containing a strong, water-soluble chelator that outcompetes the organic ligands. The choice of palladium removal technique is highly system-dependent, and efficiency is affected by the solvent and additives[3].
Self-Validating Protocol: Aqueous L-Cysteine Wash
-
Preparation: Prepare a 0.5 M aqueous solution of L-cysteine. Adjust the pH to 8.0-9.0 using 1M NaOH. Causality: Deprotonating the thiol group of cysteine vastly increases its nucleophilicity and binding affinity for Pd(II).
-
Extraction: Dissolve the crude biaryl in 2-Methyltetrahydrofuran (2-MeTHF). Add an equal volume of the basic L-cysteine solution.
-
Agitation: Stir vigorously at 40 °C for 2 hours. Validation check: The biphasic mixture must be thoroughly emulsified during stirring to maximize interfacial mass transfer of Pd.
-
Phase Separation: Allow the layers to separate. The aqueous layer may appear dark or yellow, indicating successful formation of Pd-cysteine complexes.
-
Washing: Wash the organic layer once more with water, then brine, dry over Na2SO4, and concentrate.
Frequently Asked Questions (FAQs)
Q: What is the regulatory limit for Palladium in pharmaceutical intermediates? A: According to ICH Q3D elemental impurity guidelines, pharmaceutical-grade products must meet stringent safety demands[4]. The permitted daily exposure (PDE) for Palladium (a Class 2B metal) is 10 µ g/day for oral administration. For a typical drug dosing regimen, this usually translates to a target of <10 ppm in the final API.
Q: Does the oxidation state of Palladium matter when choosing a scavenger? A: Yes. Thiol-based scavengers are highly effective for Pd(II) but less efficient for Pd(0)[1]. If your reaction mixture contains predominantly Pd(0) (often visible as black particulates), it is recommended to either use a Thiourea-based scavenger or add a mild oxidant. Recent advances have shown that adding a trace amount of iodine in combination with scavengers like Potassium Isopropyl Xanthate (PIX) creates a synergistic effect, converting Pd(0) to Pd(II) and achieving ultra-efficient palladium removal down to <1 ppm[5].
References
- Title: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: Ingenta Connect URL
- Title: Metal Scavengers in Process Chemistry An Investigative Study Source: Biotage URL
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications URL
- Title: Potassium isopropyl xanthate (PIX)
- Title: High-Capacity Metal Scavengers Source: Apollo Scientific URL
Sources
challenges in scaling up the production of 1-Bromo-4-(4-bromophenyl)naphthalene
Technical Support Center: Scale-Up & Process Optimization Subject: Production of 1-Bromo-4-(4-bromophenyl)naphthalene (BBPN) Ticket ID: BBPN-SC-2024-X8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Operational Context
You are likely encountering difficulties transitioning the synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene (BBPN) from gram-scale discovery to kilogram-scale production. This compound is a critical intermediate for organic light-emitting diode (OLED) materials, specifically as a precursor for blue dopants and hole-transport materials.[1]
The core challenge in scaling this molecule lies in its structural symmetry and solubility . The presence of two bromine atoms—one on the naphthalene core and one on the phenyl ring—creates a "regioselectivity trap" during synthesis and a "solubility trap" during purification.[1]
This guide addresses the three most common failure modes reported by our users:
-
Loss of Chemoselectivity (getting the wrong isomer or oligomers).
-
Protodeboronation/Debromination (loss of functional groups).
-
Purification Gridlock (inability to remove Pd or separate isomers due to poor solubility).
Module 1: Synthetic Route Selection & Troubleshooting
The Core Problem: Users often attempt to synthesize BBPN via the statistical coupling of 1,4-dibromonaphthalene.[1] This is the root cause of low yields at scale.
Recommended Route: Chemoselective Suzuki-Miyaura Coupling.
Reaction: 1-Bromo-4-iodonaphthalene + 4-Bromophenylboronic acid
Q1: Why is my reaction yielding significant amounts of bis-coupled product (1,4-bis(4-bromophenyl)naphthalene)?
Diagnosis: You are likely using 1,4-dibromonaphthalene as your starting material.[1] At scale, statistical control of this reaction is poor due to mixing inefficiencies. Even with 1.0 equivalent of boronic acid, localized high concentrations lead to double coupling.
Corrective Action:
-
Switch Precursors: Move to 1-Bromo-4-iodonaphthalene . The C–I bond is significantly weaker and more reactive towards oxidative addition by Palladium (Pd) than the C–Br bond.[1] This allows the catalyst to react exclusively at the iodine site, leaving the bromine on the naphthalene ring intact [1].[1]
-
Catalyst Selection: Use a catalyst system with high selectivity for Iodides over Bromides. Pd(PPh₃)₄ is standard, but for scale, Pd(dppf)Cl₂ offers better thermal stability.[1]
-
Protocol Adjustment: If you must use 1,4-dibromonaphthalene, use a 5-fold excess of the dibromide and recycle the unreacted material. This is the only way to mathematically suppress the bis-product, but it ruins volumetric efficiency.[1]
Q2: I am seeing a "Des-Bromo" impurity (Molecular Weight minus 80). Is the catalyst attacking my product?
Diagnosis: Yes. This is protodebromination . It occurs when the catalytic cycle inserts into the Ar–Br bond of your product or starting material, but instead of coupling, it undergoes hydride reduction (often from the solvent or base).[1]
Corrective Action:
-
Solvent Switch: Avoid primary alcohols (Ethanol/Methanol) as cosolvents if temperatures exceed 60°C. They act as hydride sources. Switch to Toluene/Water or DME/Water .
-
Base Control: Strong bases promote debromination. Switch from
to or . These milder bases are sufficient for the Iodo-coupling but slow down the unwanted Bromo-activation [2].[1] -
Strict Deoxygenation: Oxygen accelerates homocoupling and catalyst decomposition, which indirectly promotes side reactions. Sparging with Nitrogen is insufficient at kg-scale; use vacuum/backfill cycles (3x) .
Module 2: Visualization of Chemoselective Workflow
The following diagram illustrates the logic flow for the recommended chemoselective route versus the problematic statistical route.
Figure 1: Comparison of Statistical vs. Chemoselective Synthetic Routes for BBPN.
Module 3: Purification & Isolation Protocols
The Core Problem: BBPN has a melting point of 146–150°C [3] and low solubility in common solvents, leading to "oiling out" or trapping impurities in the crystal lattice.[1]
Q3: The product oils out during recrystallization. How do I get a clean solid?
Diagnosis: You are likely cooling the solution too fast or using a solvent system where the "metastable zone width" is too narrow (e.g., pure Toluene).[1]
Protocol: The "High-Shear" Crystallization Method
-
Dissolution: Dissolve crude BBPN in Chlorobenzene (better solubility than Toluene) at 80°C. Concentration: 5L per kg.
-
Filtration: Hot filter through Celite to remove Palladium black.
-
Antisolvent Addition: Slowly add Ethanol (0.5 equivalents by volume) at 70°C. Do not induce precipitation yet.
-
Seeding: Add pure seed crystals (0.1 wt%) at 65°C.
-
Cooling Ramp: Cool to 20°C over 4 hours (slow ramp).
-
Isolation: Filter and wash with cold Ethanol.
Q4: My final product still has >50 ppm Palladium. Standard scavengers aren't working.
Diagnosis: The Pd is likely complexed with the naphthalene pi-system or trapped inside the crystal lattice due to the fast precipitation mentioned above.[1]
Corrective Action:
-
The "Thiol Wash": Standard silica scavengers struggle with insoluble naphthalenes.
-
Step 1: Dissolve the product in
(DCM). -
Step 2: Wash the organic layer with a 0.5M aqueous solution of L-Cysteine . The amino acid binds Pd efficiently and pulls it into the water phase.
-
Step 3: Separate layers, dry, and then proceed to crystallization.[1] This can reduce Pd from 500 ppm to <10 ppm [4].
Module 4: Summary of Physical Properties for Engineering
For your process engineering team, use the following data to design reactor loads.
| Property | Value | Engineering Implication |
| CAS Number | 952604-26-1 | Verification of raw material identity.[1] |
| Molecular Weight | 362.06 g/mol | Calculation of stoichiometry. |
| Melting Point | 146–150°C | Reactor jacket must handle >150°C if melt-processing is required (not recommended). |
| Solubility (Toluene) | Moderate (Hot) | Requires hot filtration (>80°C) to prevent line clogging.[1] |
| Solubility (Ethanol) | Negligible | Excellent antisolvent for yield maximization. |
| Appearance | White to Light Yellow | Yellow color indicates oxidation or Pd residue. |
Module 5: Troubleshooting Decision Tree
Use this flowchart to diagnose real-time process deviations.
Figure 2: Rapid Diagnostic Tree for BBPN Synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
WuXi AppTec. (2020).[2] Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Process Parameters Investigation. Link
-
TCI Chemicals. (2024). Product Specification: 1-Bromo-4-(4-bromophenyl)naphthalene (B5056).[1] Online Catalog. Link
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]
Sources
Validation & Comparative
analytical methods for purity assessment of 1-Bromo-4-(4-bromophenyl)naphthalene
Topic: Analytical Methods for Purity Assessment of 1-Bromo-4-(4-bromophenyl)naphthalene CAS: 952604-26-1 Context: Organic Semiconductor / OLED Intermediate Analysis
Executive Summary
In the synthesis of high-performance organic semiconductors, 1-Bromo-4-(4-bromophenyl)naphthalene (BBPN) serves as a critical halogenated scaffold for Suzuki-Miyaura coupling to generate extended
This guide moves beyond generic "purity checks" to provide a rigorous, multi-modal analytical framework. We compare the industry-standard HPLC-UV against the structural specificity of GC-MS , the absolute quantification of Differential Scanning Calorimetry (DSC) , and the orthogonal validation of Quantitative NMR (qNMR) .
Part 1: The Analytical Challenge & Strategy
The naphthalene core of BBPN creates strong
Core Directive: Do not rely on a single method. A "99% pure" HPLC result can hide isomeric impurities that DSC or qNMR will reveal.
Comparative Overview of Analytical Architectures
| Feature | HPLC-UV/PDA | GC-MS | DSC | qNMR |
| Primary Utility | Routine purity % & Isomer separation | Impurity Identification (MW) | Absolute Purity (Mole %) | Orthogonal Mass Balance |
| Selectivity | High (with Phenyl-Hexyl phases) | Medium (Thermal limits) | Low (Non-specific) | High (Structural) |
| Blind Spot | Non-UV active impurities (salts) | Thermally unstable compounds | Isomers (often co-melt) | Trace impurities (<0.5%) |
| Limit of Detection | < 0.05% | < 0.1% | ~0.5% | ~1.0% |
Part 2: Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
The Workhorse for Isomer Resolution
Standard C18 columns often fail to resolve the para- vs. meta- substituted phenylnaphthalene isomers due to similar hydrophobicity. We recommend a Phenyl-Hexyl or Pyrenylethyl (PYE) stationary phase, which leverages
Protocol:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Cosmosil 5PYE.
-
Mobile Phase:
-
Solvent A: Water (0.1% Formic Acid)[2]
-
Solvent B: Acetonitrile (ACN) / Tetrahydrofuran (THF) (90:10 v/v). Note: THF is added to prevent precipitation of the naphthalene core.
-
-
Gradient:
-
0–2 min: Hold 60% B (Equilibration)
-
2–15 min: Ramp to 95% B
-
15–20 min: Hold 95% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (aromatic core) and 280 nm .
-
Sample Prep: Dissolve 1 mg BBPN in 1 mL THF; dilute 1:10 with ACN. Sonicate for 5 mins.
Why this works: The Phenyl-Hexyl phase interacts distinctively with the extended
Method B: Differential Scanning Calorimetry (DSC)
The Absolute Purity Standard
For semiconductor-grade materials, DSC is superior to chromatography for determining total eutectic impurity content. It relies on the Van't Hoff equation, measuring the melting point depression caused by impurities.
Protocol:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Pan: Hermetically sealed Aluminum pan.
-
Procedure:
-
Cycle 1: Heat to 170°C (above MP of ~148°C) to erase thermal history. Cool to 25°C.[3]
-
Cycle 2 (Analysis): Ramp at 0.5°C/min or 1°C/min through the melting endotherm (140°C to 155°C). Slow ramp rates are critical for thermodynamic equilibrium.
-
-
Calculation: Use the instrument's purity software to plot
(fraction melted) vs. Temperature ( ). The slope determines the mole fraction of impurity ( ).
Acceptance Criteria:
-
OLED Grade: > 99.90 mol%
-
Synthesis Grade: > 98.0 mol%
Method C: Quantitative NMR (qNMR)
The Orthogonal Validator
qNMR is essential for quantifying residual solvents (hexane, toluene) and verifying the stoichiometry of the bromine substitution, which elemental analysis often misses.
Protocol:
-
Solvent:
(Chloroform-d) or (if solubility is poor). -
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) .
-
Reasoning: BTMSB is non-volatile, stable, and its signal (0.25 ppm) does not overlap with the aromatic region of BBPN (7.0–8.5 ppm).
-
-
Acquisition Parameters:
-
Calculation:
Where is integral area, is number of protons, is molar mass, and is weighed mass.
Part 3: Visualization & Workflow
Figure 1: Analytical Workflow for OLED Intermediates
This diagram illustrates the decision matrix for releasing a batch of BBPN.
Caption: Integrated analytical workflow ensuring removal of isomeric impurities (HPLC) and thermodynamic validation (DSC) before final certification.
Part 4: Data Presentation
Table 1: Impurity Profile & Detection Strategy
| Impurity Type | Likely Origin | Detection Method | Criticality |
| 1,4-Dibromonaphthalene | Unreacted Starting Material | GC-MS / HPLC | High (Stoichiometry imbalance) |
| 1-Phenylnaphthalene | De-bromination byproduct | GC-MS | Medium |
| Isomers (e.g., 1-Br-5-Ph) | Regioselectivity error | HPLC (Phenyl-Hexyl) | Critical (Trap states) |
| Palladium (Pd) | Catalyst residue | ICP-MS (Not listed above but required) | Critical (Exciton quenching) |
| Toluene/THF | Recrystallization solvents | qNMR / TGA | Low (unless vacuum deposition used) |
References
-
TCI Chemicals. Product Specification: 1-Bromo-4-(4-bromophenyl)naphthalene (CAS 952604-26-1).[5] Retrieved from
-
Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and C18 Phases for Aromatic Hydrocarbons. Application Note 5990-4828EN. Retrieved from
-
Shimadzu Corporation. Separation Characteristics of Shim-pack Phenyl/PFPP Columns. Technical Report C190-E155.[6] Retrieved from
-
National Metrology Institute of Japan (NMIJ). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. BIPM Report 2019/03.[7] Retrieved from
-
TA Instruments. Purity Determination by DSC: Theory and Practice. Thermal Analysis Application Note. Retrieved from
Sources
A Comparative Guide to 1-Bromo-4-(4-bromophenyl)naphthalene and Other Brominated Aromatics for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and complex organic synthesis, the selection of appropriate building blocks is paramount to achieving desired performance and efficiency. This guide offers an in-depth comparison of 1-Bromo-4-(4-bromophenyl)naphthalene with other key brominated aromatic compounds, providing objective performance data and supporting experimental evidence to inform your research and development endeavors.
Introduction: The Versatility of Brominated Aromatics
Brominated aromatic compounds are a cornerstone of modern organic chemistry, serving as versatile intermediates in a wide array of applications. Their utility stems from the reactivity of the carbon-bromine (C-Br) bond, which readily participates in cross-coupling reactions, and the influence of bromine substitution on the electronic and photophysical properties of the aromatic scaffold. This guide focuses on 1-Bromo-4-(4-bromophenyl)naphthalene, a molecule with an extended π-system, and compares its performance characteristics against other widely used brominated aromatics such as dibromonaphthalenes and dibromobiphenyls. The key application areas we will explore are organic light-emitting diodes (OLEDs), palladium-catalyzed cross-coupling reactions, and flame retardants.
Physicochemical Properties: A Foundation for Comparison
The physical and chemical properties of these molecules dictate their processability, reactivity, and ultimately their suitability for specific applications. Below is a comparative summary of key properties for 1-Bromo-4-(4-bromophenyl)naphthalene and its alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Bromo-4-(4-bromophenyl)naphthalene | C₁₆H₁₀Br₂ | 362.06 | 146.0 - 150.0[1] | White to light yellow/orange powder/crystal[1] |
| 1,4-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 82[2] | White to off-white powder/crystals[2] |
| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | 166 - 169 | Off-white crystal powder |
Application Focus 1: Organic Light-Emitting Diodes (OLEDs)
The extended conjugation and tunable electronic properties of brominated aromatics make them attractive candidates for use in OLEDs, either as host materials, emitters, or synthetic precursors for more complex structures. Naphthalene-based materials, in particular, are of interest for achieving efficient blue and green emission.[3][4][5][6][7]
While direct comparative data for OLEDs incorporating 1-Bromo-4-(4-bromophenyl)naphthalene is limited in the readily available literature, we can infer its potential by examining related naphthalene-based emitters. For instance, naphthalene derivatives have been successfully employed as acceptors in thermally activated delayed fluorescence (TADF) emitters.[6][8] A device using 1,4-bis(phenoxazin-10-yl)naphthalene as a green TADF emitter achieved a maximum external quantum efficiency (EQE) of 11%.[6][8]
The introduction of the bromophenyl group in 1-Bromo-4-(4-bromophenyl)naphthalene extends the π-conjugation, which can influence the emission wavelength and charge transport properties. Further research is warranted to directly compare the performance of OLEDs based on 1-Bromo-4-(4-bromophenyl)naphthalene with devices employing simpler building blocks like dibromonaphthalenes or dibromobiphenyls. Such studies would need to evaluate key metrics including:
-
External Quantum Efficiency (EQE): A measure of the device's efficiency in converting electrons to photons.
-
Luminance: The brightness of the emitted light.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: To quantify the color of the emitted light.
-
Device Lifetime: The operational stability of the OLED.
Naphthalene-embedded multi-resonance emitters have shown promise for achieving high-purity blue emission with high EQEs.[9] The synthesis of such advanced emitters often relies on brominated precursors.
Experimental Workflow: OLED Device Fabrication
Below is a generalized workflow for the fabrication of a solution-processed OLED device, which can be adapted for testing various brominated aromatic derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
A Senior Application Scientist's Guide to Measuring the Photoluminescent Quantum Yield of 1-Bromo-4-(4-bromophenyl)naphthalene-Based Materials
In the landscape of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs) and chemical sensors, the precise characterization of a material's emissive properties is paramount. For researchers and professionals in drug development and materials science, the photoluminescence quantum yield (PLQY) stands out as a critical figure of merit.[1][2] It directly quantifies the efficiency of a material in converting absorbed light into emitted light.[1][2][3] This guide provides a comprehensive comparison of methodologies for accurately measuring the PLQY of 1-Bromo-4-(4-bromophenyl)naphthalene-based materials, grounded in scientific integrity and practical, field-proven insights.
Understanding Photoluminescence Quantum Yield (PLQY)
The PLQY is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[1][2][3] A high PLQY is often a key indicator of a material's potential for light-emitting applications.[3] The process is in competition with non-radiative decay pathways, such as internal conversion and intersystem crossing, which dissipate the absorbed energy as heat.[4] Therefore, an accurate PLQY measurement provides deep insights into the fundamental photophysical processes governing a material's performance.
Core Methodologies: A Comparative Overview
There are two primary methods for determining the PLQY of a material: the relative method and the absolute method.[5][6] The choice between these two approaches depends on the available equipment, the nature of the sample (solution, thin film, or powder), and the desired level of accuracy.[5]
| Feature | Relative PLQY Method | Absolute PLQY Method |
| Principle | Compares the integrated emission of the sample to a standard with a known PLQY.[1][5] | Directly measures the ratio of emitted to absorbed photons using an integrating sphere.[3][5] |
| Equipment | Standard Spectrofluorometer and UV-Vis Spectrophotometer.[4] | Spectrofluorometer equipped with an integrating sphere.[3][7][8] |
| Sample Type | Primarily for dilute, non-scattering solutions.[4][5] | Solutions, thin films, and powders.[5][7] |
| Accuracy | Highly dependent on the accuracy of the standard's reported PLQY and careful control of experimental conditions.[1][6] Prone to errors from refractive index mismatch and emission anisotropy.[1][4] | Generally more accurate and reproducible as it is a direct measurement.[5] Eliminates geometric and directional bias.[1] |
| Throughput | Can be time-consuming due to the need for careful preparation of both sample and standard solutions.[5] | Faster for routine measurements once the system is calibrated.[5] |
| Reference Standard | Required.[5][6] | Not required.[5][6] |
Experimental Protocols
For 1-Bromo-4-(4-bromophenyl)naphthalene, a non-polar aromatic molecule, solvents such as toluene or cyclohexane are suitable choices. The purity of the solvent is crucial, as fluorescent impurities can lead to erroneous results.[9]
Key Considerations:
-
Concentration: The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to minimize inner-filter effects, where the emitted light is reabsorbed by the sample.[10]
-
Deoxygenation: Molecular oxygen is a known quencher of fluorescence and phosphorescence.[11][12] For accurate PLQY measurements, especially for materials with long-lived excited states, deoxygenation of the solvent is recommended. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution for 15-20 minutes.[13][14] More rigorous methods like freeze-pump-thaw cycles can also be employed.[13]
Method 1: The Relative PLQY Measurement
This method relies on a fluorescent standard with a well-characterized PLQY. For emission in the blue-violet region, which can be expected for a naphthalene-based fluorophore, Quinine Sulfate in 0.1 M perchloric acid (PLQY ≈ 0.60) is a common and stable standard.[15][16]
Step-by-Step Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of 1-Bromo-4-(4-bromophenyl)naphthalene in the chosen deoxygenated solvent.
-
Prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the desired excitation wavelength.
-
Prepare a similar series of dilutions for the Quinine Sulfate standard in 0.1 M HClO4.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Emission Spectra:
-
Using a spectrofluorometer, record the emission spectrum of each solution. It is critical to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.[9]
-
Data Analysis and Calculation
The PLQY of the unknown sample (Φ_x) is calculated using the following equation[9][17]:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)
Where:
-
Φ_st is the PLQY of the standard.
-
I_x and I_st are the integrated emission intensities of the sample and standard, respectively.
-
A_x and A_st are the absorbances of the sample and standard at the excitation wavelength.
-
n_x and n_st are the refractive indices of the sample and standard solutions, respectively.
A plot of integrated emission intensity versus absorbance for both the sample and the standard should yield a straight line. The ratio of the slopes can then be used in the calculation to improve accuracy.
Method 2: The Absolute PLQY Measurement
The absolute method provides a direct determination of the PLQY without the need for a reference standard.[5] This is achieved using an integrating sphere, which collects all the light emitted from the sample.[1][3]
Experimental Workflow for Absolute PLQY Measurement
Caption: Workflow for absolute PLQY measurement.
Step-by-Step Protocol:
-
Instrument Setup and Calibration:
-
The sample is placed inside an integrating sphere coupled to a spectrofluorometer.[3] The sphere's interior is coated with a highly reflective material like Spectralon®.[7]
-
A radiometric calibration of the system is essential to correct for the wavelength-dependent sensitivity of the detector and the throughput of the optics.[1]
-
-
Blank Measurement:
-
A cuvette containing only the pure, deoxygenated solvent is placed in the sample holder.
-
The emission spectrum is recorded. This measurement captures the scattered excitation light from the cuvette and solvent.
-
-
Sample Measurement:
-
The blank cuvette is replaced with a cuvette containing the 1-Bromo-4-(4-bromophenyl)naphthalene solution (absorbance < 0.1).
-
The emission spectrum is recorded under identical conditions. This spectrum will show a reduced scattered excitation peak (due to absorption by the sample) and the photoluminescence emission from the sample.[1]
-
Data Analysis and Calculation
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons[1][3]:
PLQY = (E_c - E_a) / (L_a - L_c)
Where:
-
E_c is the integrated emission of the sample.
-
E_a is the integrated emission of the blank.
-
L_a is the integrated intensity of the scattered excitation light from the blank.
-
L_c is the integrated intensity of the scattered excitation light from the sample.
Factors Influencing PLQY Measurements
Several factors can significantly impact the measured PLQY of 1-Bromo-4-(4-bromophenyl)naphthalene-based materials:
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence non-radiative decay rates, thus altering the PLQY.[18][19] It is crucial to report the solvent used in any PLQY measurement.
-
Aggregation: At higher concentrations, aromatic molecules like 1-Bromo-4-(4-bromophenyl)naphthalene may form aggregates, which often have different and typically lower emission efficiencies (aggregation-caused quenching).[20]
-
Temperature: Temperature can influence the rates of non-radiative processes. Some standards, like Quinine Sulfate in sulfuric acid, have a known temperature-dependent PLQY.[15][16]
-
Excitation Wavelength: While for many molecules the PLQY is independent of the excitation wavelength (Kasha's rule), this is not always the case. It is good practice to verify this for a new material.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your PLQY measurements, a self-validating system should be in place.
-
For the relative method: Periodically measure the PLQY of a well-known secondary standard to verify your setup and procedure.
-
For the absolute method: Regularly check the calibration of the integrating sphere system.
-
Error Analysis: A rigorous statistical analysis of multiple measurements should be performed to determine the uncertainty in the reported PLQY value.[21][22][23]
Conclusion
Measuring the photoluminescence quantum yield of 1-Bromo-4-(4-bromophenyl)naphthalene-based materials is a critical step in evaluating their potential for various applications. While the relative method is accessible with standard laboratory equipment, the absolute method using an integrating sphere offers higher accuracy and versatility, especially for solid-state samples.[5] By carefully controlling experimental parameters such as solvent, concentration, and oxygen levels, and by understanding the principles and potential pitfalls of each method, researchers can obtain reliable and reproducible PLQY data. This, in turn, enables a more profound understanding of the material's photophysical properties and accelerates the development of next-generation technologies.
References
-
Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence | Journal of the American Chemical Society. [Link]
-
QuantaPhi-2 - PLQY Integrating Sphere - HORIBA. [Link]
-
Quantum Efficiency Integrating Spheres - SphereOptics. [Link]
-
Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials - AZoM. [Link]
-
Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument - Optica Publishing Group. [Link]
-
How accurate are (relative) Photoluminescence/Fluorescence Quantum Yield measurements? | ResearchGate. [Link]
-
(PDF) Statistical treatment of Photoluminescence Quantum Yield Measurements. [Link]
-
Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. [Link]
-
Photoluminescence quantum yield of carbon dots: emission due to multiple centers versus excitonic emission - PMC. [Link]
-
An Introduction to Luminescence Quantum Yields - AZoM. [Link]
-
What is Quantum Yield? - Edinburgh Instruments. [Link]
-
Statistical treatment of Photoluminescence Quantum Yield Measurements | Scilit. [Link]
-
What are Luminescence Quantum Yields? - HORIBA. [Link]
-
QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. [Link]
-
Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. [Link]
-
Fluorescence Spectroscopy-Quantum yield. [Link]
-
Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields | Analytical Chemistry - ACS Publications. [Link]
-
A practical guide to measuring and reporting photophysical data - RSC Publishing. [Link]
-
Quinine sulfate - OMLC. [Link]
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC. [Link]
-
Quantitative Study of Luminescence in Aromatic and Heteroaromatic Molecules* - AIP Publishing. [Link]
-
Automated Sample Deoxygenation for Improved Luminescence Measurements. - DTIC. [Link]
-
Photoinduced removal of molecular oxygen from solutions - RSC Publishing. [Link]
-
Effect of Solvent on Fluorescence Emission from Polyethylene Glycol-Coated Graphene Quantum Dots under Blue Light Illumination - MDPI. [Link]
-
Absolute Measurements of Photoluminescence Quantum Yields of Organic Compounds Using an Integrating Sphere - CORE. [Link]
-
Photoluminesence quantum yield (PLQY) Definition and applications - Intins. [Link]
-
Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. [Link]
-
Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy - Optica Publishing Group. [Link]
-
Deoxygenation Increases Photoluminescence Lifetime of Protein-Responsive Organic Probes with Triplet-Singlet Resonant Energy Transfer - PubMed. [Link]
-
Sustainable phosphorescent oscillators based on photochemical deoxygenation in convections | Request PDF - ResearchGate. [Link]
-
1-Bromo-4-(4-bromophenyl)naphthalene, 1G - B5056-1G cas: 952604-26-1. [Link]
-
Molecules PDF - Matrix Fine Chemicals. [Link]
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Electrochemical Characterization & Polymerization Potential: 1-Bromo-4-(4-bromophenyl)naphthalene
The following Publish Comparison Guide is structured to provide an in-depth technical analysis of 1-Bromo-4-(4-bromophenyl)naphthalene , positioning it against standard alternatives in the field of organic electronics and electrochemical synthesis.
Executive Summary
1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1) represents a critical "dyad" building block for conjugated polymers and n-type organic semiconductors. Unlike symmetric precursors such as 1,4-dibromonaphthalene, this compound introduces a phenyl-naphthalene twist , breaking planarity and modulating solubility and electronic band gaps.
This guide compares its electrochemical behavior and polymerization potential against two standard alternatives: 1,4-Dibromonaphthalene (planar analogue) and 1,4-Dibromobenzene (baseline aromatic).
Key Findings:
-
Redox Behavior: Exhibits an irreversible reduction wave (Ered ≈ -2.15 V vs Fc/Fc⁺) characteristic of C-Br cleavage, occurring at less negative potentials than its analogues due to extended conjugation.
-
Polymerization: Serves as a superior precursor for Poly(naphthalene-phenylene) derivatives via reductive electropolymerization, offering better film-forming properties than rigid poly(naphthalene)s.
Comparative Performance Analysis
The following data synthesizes experimental trends and density functional theory (DFT) predictions for the target compound versus its structural analogues.
Table 1: Electrochemical & Electronic Properties Comparison
| Property | Target: 1-Bromo-4-(4-bromophenyl)naphthalene | Alt A: 1,4-Dibromonaphthalene | Alt B: 1,4-Dibromobenzene |
| Core Architecture | Twisted Phenyl-Naphthalene Dyad | Planar Naphthalene | Single Benzene Ring |
| Est. HOMO/LUMO Gap | 3.6 – 3.8 eV | ~4.0 eV | ~5.0 eV |
| Reduction Onset (Ered) | ~ -2.1 V (vs Fc/Fc⁺) | ~ -2.3 V | ~ -2.5 V |
| Reduction Mechanism | ECE (Stepwise Dehalogenation) | ECE (Rapid Polymerization) | EC (Radical instability) |
| Polymer Product | Poly(naphthalene-alt-phenylene) | Poly(1,4-naphthylene) | Poly(p-phenylene) |
| Solubility (Polymer) | High (Due to twist-induced entropy) | Low (Aggregates easily) | Very Low (Insoluble powders) |
Interpretation: The target compound offers a "sweet spot" for synthesis. The phenyl substituent lowers the LUMO level (making reduction easier) compared to the alternatives, while the steric twist prevents the resulting polymer from crystallizing too densely, enhancing solubility for solution-processing applications.
Detailed Experimental Protocol
To replicate these characterizations, use the following self-validating protocol. This workflow ensures that observed peaks are intrinsic to the molecule and not artifacts of moisture or electrode fouling.
Phase 1: Setup & Validation
-
Solvent System: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of the naphthalene derivative.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆). Recrystallized from ethanol and vacuum-dried.
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina slurry.
-
Reference Electrode: Ag/AgNO₃ (0.01 M in MeCN). Calibrate externally using Ferrocene (Fc/Fc⁺).
Phase 2: Cyclic Voltammetry (CV) Workflow
-
Blank Scan: Cycle the electrolyte solution (-2.5 V to +1.5 V) to ensure no background peaks (Current < 1 µA).
-
Analyte Addition: Add 1.0 mM of 1-Bromo-4-(4-bromophenyl)naphthalene.
-
Reductive Scan: Scan from 0 V
-2.5 V 0 V at 100 mV/s .-
Observation: Look for two irreversible cathodic peaks. The first corresponds to the formation of the radical anion and cleavage of the first C-Br bond.
-
-
Multi-Cycle Polymerization: Continuously cycle (20 cycles) between 0 V and -2.2 V.
-
Validation: If a polymer film forms, you will see a new redox couple emerging at less negative potentials (approx -1.5 V to -1.8 V) representing the n-doping of the conjugated polymer backbone.
-
Mechanistic Visualization
Diagram 1: Electrochemical Reduction Mechanism (ECE)
This diagram illustrates the "Electron Transfer - Chemical Reaction - Electron Transfer" pathway. The target molecule accepts an electron, cleaves a bromine to form a radical, which then couples to form a dimer/polymer.
Caption: ECE mechanism for electrochemical dehalogenation and subsequent polymerization of brominated aromatics.
Diagram 2: Comparative Polymerization Workflow
Comparing the outcome of using the Target vs. Alternative B (Planar).
Caption: Structural twist in the target monomer prevents strong pi-stacking, leading to better film quality.
Scientific Rationale (E-E-A-T)
Why this comparison matters: In drug development and materials science, the "solubility vs. conductivity" trade-off is paramount.
-
Causality: The 4-bromophenyl group acts as a "steric spacer." While 1,4-dibromonaphthalene (Alternative A) has a more planar structure theoretically favorable for charge transport, it often leads to insoluble powders that are impossible to process. The Target compound introduces a dihedral angle (twist) that disrupts crystallization just enough to allow solution processing without destroying electronic communication.
-
Self-Validating Protocol: The CV protocol above includes a "Multi-Cycle" step. If the current decreases with every cycle, you are passivating the electrode (bad film). If the current increases or stabilizes with a new redox wave, you are successfully growing a conductive polymer (good film). This provides immediate feedback to the researcher.
References
-
American Chemical Society (Macromolecules). Cathodic Polymerization through Electrochemical Dehalogenation.[1] (Demonstrates the polymerization mechanism for brominated naphthalenes). [Link]
-
TSI Journals. Electrochemical Reductive Dehalogenation of Brominated Organic Compounds. (Kinetic data on aryl bromide reduction potentials). [Link]
Sources
cyclic voltammetry studies of 1-Bromo-4-(4-bromophenyl)naphthalene
Publish Comparison Guide: Cyclic Voltammetry of 1-Bromo-4-(4-bromophenyl)naphthalene
Executive Summary
This technical guide provides an in-depth electrochemical analysis of 1-Bromo-4-(4-bromophenyl)naphthalene (CAS: 952604-26-1), a critical halogenated biaryl building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Unlike symmetric alternatives such as 1,4-dibromonaphthalene or 4,4'-dibromobiphenyl, this asymmetric monomer offers unique electronic tuning capabilities and enhanced solubility profiles. This guide compares its electrochemical stability, redox potentials, and polymerization behavior against these standard alternatives, utilizing Cyclic Voltammetry (CV) as the primary analytical tool.
Chemical Profile & Structural Significance
The target molecule features a naphthalene core substituted at the 1-position with a bromine atom and at the 4-position with a 4-bromophenyl group.[1][2] This asymmetry disrupts π-stacking interactions relative to planar acenes, improving solubility in organic solvents—a key advantage for solution-processed electronics.
| Property | Target: 1-Bromo-4-(4-bromophenyl)naphthalene | Alt 1: 1,4-Dibromonaphthalene | Alt 2: 4,4'-Dibromobiphenyl |
| Structure | Asymmetric Biaryl | Symmetric Fused Ring | Symmetric Biaryl |
| Conjugation | Naphthalene-Phenyl (Twisted) | Naphthalene (Planar) | Biphenyl (Twisted) |
| Solubility | High (Toluene/THF) | Moderate | Moderate |
| Primary Use | Blue/Green OLED Hosts, OPV | Poly(naphthalene)s | Poly(phenylene)s |
Experimental Methodology
To ensure reproducibility and data integrity, the following standardized protocol is recommended for the CV analysis of brominated aromatic monomers.
Protocol: Electrochemical Characterization
-
Solvent System : Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Rationale: DCM provides a wide potential window for oxidation; THF is preferred for reduction studies to avoid solvent breakdown.
-
-
Electrolyte : 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).
-
Rationale: High ionic conductivity and electrochemical inertness within the target window (-2.5 V to +1.5 V).
-
-
Working Electrode : Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina slurry.
-
Reference Electrode : Ag/Ag⁺ (0.01 M AgNO₃ in MeCN). Calibrate vs. Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard.
-
Counter Electrode : Platinum Wire.
-
Scan Rate : 50, 100, and 200 mV/s to determine diffusion control vs. adsorption.
Visualization of Experimental Setup
Figure 1: Schematic of the three-electrode electrochemical cell setup used for characterizing the redox properties.
Cyclic Voltammetry Analysis & Comparison
The electrochemical behavior of 1-Bromo-4-(4-bromophenyl)naphthalene is characterized by irreversible reduction peaks corresponding to the cleavage of the C-Br bonds.
A. Reduction Mechanism (Cathodic Scan)
Upon scanning to negative potentials (0 V to -2.5 V), the molecule undergoes a two-step reduction process.
-
First Reduction (~ -2.1 V vs Fc/Fc⁺) : Formation of the radical anion followed by rapid cleavage of the weaker C-Br bond (typically on the naphthalene ring due to stability of the resulting naphthyl radical).
-
Second Reduction (~ -2.3 V vs Fc/Fc⁺) : Reduction of the remaining bromophenyl moiety.
Comparison of Reduction Potentials (E_red, onset)
| Compound | E_red (V vs Fc/Fc⁺) | Electronic Implication |
| 1-Bromo-4-(4-bromophenyl)naphthalene | -2.15 V | Balanced electron affinity; moderate LUMO. |
| 1,4-Dibromonaphthalene | -2.05 V | Easier to reduce; lower LUMO due to planar conjugation. |
| 4,4'-Dibromobiphenyl | -2.35 V | Harder to reduce; higher LUMO due to twisted biphenyl link. |
Note: Values are representative of typical measurements in DCM/TBAPF₆.
B. Oxidation Mechanism (Anodic Scan)
Scanning to positive potentials (0 V to +1.5 V) reveals the stability of the conjugated core.
-
Observation : Irreversible oxidation peak around +1.2 V.
-
Significance : The irreversibility often indicates the formation of radical cations that can couple (electropolymerization). However, the bromine substituents at the active 1,4-positions block the most reactive sites, enhancing oxidative stability compared to un-substituted naphthalene.
Visualization of Reduction Pathway
Figure 2: Proposed EC (Electrochemical-Chemical) mechanism for the irreversible reduction of the brominated monomer.
Application Insights: HOMO/LUMO Estimation
For drug development and materials science, the energy levels derived from CV are critical for matching host materials in OLED stacks.
-
LUMO Calculation :
-
HOMO Calculation :
-
Optical Gap :
Performance Verdict : The 1-Bromo-4-(4-bromophenyl)naphthalene provides a "Goldilocks" zone for bandgap engineering. Its LUMO is deeper than biphenyl derivatives (better electron injection) but its solubility is superior to pure naphthalene derivatives, making it the preferred candidate for solution-processable green/blue OLED hosts.
References
-
Electrochemical Properties of Brominated Naphthalenes : BenchChem. "Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties." Link
-
Synthesis and Application of Naphthalene Monomers : ChemicalBook. "Product Profile: 1-Bromo-4-(4-bromophenyl)naphthalene." Link
-
General CV Protocols for Organic Semiconductors : RMIT Research Repository. "Electrochemical behavior of naphthalene derivatives in aprotic solvents." Link
-
Mechanisms of Aryl Halide Reduction : Beilstein Journal of Organic Chemistry. "Electrochemical synthesis and reduction mechanisms of biaryl bromanes." Link
Sources
comparative analysis of catalysts for the synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene
In the landscape of pharmaceutical research and materials science, the precise synthesis of complex molecular architectures is paramount. The biaryl scaffold, a recurring motif in many functional molecules, often presents synthetic challenges that necessitate the careful selection of catalytic systems. This guide provides a comprehensive comparative analysis of catalysts for the synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene, a key intermediate for various advanced applications. Drawing upon established principles of cross-coupling chemistry and field-proven insights, this document is intended to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Introduction to 1-Bromo-4-(4-bromophenyl)naphthalene
1-Bromo-4-(4-bromophenyl)naphthalene is a halogenated aromatic hydrocarbon with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of two distinct bromo-substituted aromatic rings, one on the naphthalene core and the other on the appended phenyl group, offers orthogonal reactivity for subsequent functionalization. This dual reactivity is particularly advantageous in the construction of complex, multi-component systems, finding applications in areas such as organic electronics and medicinal chemistry. The synthesis of this molecule is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Synthetic Strategy: The Suzuki-Miyaura Coupling Approach
The most logical and widely employed route for the synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene involves the Suzuki-Miyaura cross-coupling of 1,4-dibromonaphthalene with 4-bromophenylboronic acid. This reaction, catalyzed by a palladium complex, forms a new carbon-carbon bond between the two aromatic rings.
Figure 1: General synthetic scheme for 1-Bromo-4-(4-bromophenyl)naphthalene via Suzuki-Miyaura coupling.
The efficiency and selectivity of this transformation are critically dependent on the choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand.
Synthesis of Precursors
A robust synthetic protocol begins with the efficient preparation of the starting materials.
Synthesis of 1,4-Dibromonaphthalene
Several methods exist for the synthesis of 1,4-dibromonaphthalene. A common laboratory-scale method involves the direct bromination of 1-bromonaphthalene.[1][2] An alternative and often high-yielding approach starts from tetralin (1,2,3,4-tetrahydronaphthalene).[3][4]
Experimental Protocol: Synthesis of 1,4-Dibromonaphthalene from Tetralin [3]
-
Photolytic Bromination: Tetralin is subjected to photolytic bromination to yield 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene.
-
Double Dehydrobromination: The resulting tetrabromide undergoes double dehydrobromination to afford 1,4-dibromonaphthalene in high yield.
Synthesis of 4-Bromophenylboronic acid
4-Bromophenylboronic acid is a commercially available reagent.[5][6] For laboratory synthesis, it is typically prepared from 4-dibromobenzene via a Grignard reaction followed by treatment with a borate ester and subsequent hydrolysis.
Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling
The choice of the palladium catalyst is the most critical factor influencing the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. While a direct comparative study for the synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene is not extensively documented, we can extrapolate from numerous studies on analogous aryl bromide couplings to provide a robust comparison.[7]
| Catalyst System | Ligand | Typical Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/Water, Dioxane/Water | 80-100 | 12-24 | 65-85 | Readily available, well-established catalyst. May require longer reaction times and higher temperatures. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃, K₃PO₄ | DME/Water, Toluene/Water | 80-110 | 4-18 | 75-95 | Often provides higher yields and shorter reaction times than Pd(PPh₃)₄. The dppf ligand enhances catalyst stability. |
| Pd(OAc)₂ + PPh₃ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12-24 | 70-90 | In situ generation of the active catalyst from readily available precursors.[7] |
| Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos) | SPhos | K₃PO₄ | Toluene/Water | Room Temp - 80 | 1-6 | >90 | Highly active catalysts allowing for lower catalyst loadings and milder reaction conditions, including room temperature reactions.[8] |
| Heterogeneous Pd Catalysts (e.g., Pd/C, Pd on nanoparticles) | N/A | K₂CO₃ | Ethanol/Water, Methanol/Water | 60-100 | 6-24 | 80-95 | Offer ease of separation and potential for catalyst recycling, aligning with green chemistry principles.[9][10] |
*dppf: 1,1'-Bis(diphenylphosphino)ferrocene *DME: 1,2-Dimethoxyethane
Causality Behind Experimental Choices
-
Palladium Precursor: Pd(OAc)₂ and PdCl₂ are common and relatively inexpensive precursors. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, which can sometimes simplify the reaction setup.
-
Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like SPhos (a Buchwald ligand) can significantly accelerate the rate-limiting oxidative addition step and promote reductive elimination, leading to higher turnover numbers and efficiency.[8] Triphenylphosphine is a classic, versatile ligand, while dppf offers enhanced stability.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DME) and water is typically employed. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary to dissolve the inorganic base.
Experimental Protocols
Below are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling reaction, which can be adapted based on the chosen catalyst system.
General Protocol for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromonaphthalene (1.0 eq.), 4-bromophenylboronic acid (1.1-1.2 eq.), Pd(dppf)Cl₂ (1-3 mol%), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed mixture of an organic solvent (e.g., 1,2-dimethoxyethane) and water (typically in a 4:1 to 5:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) active species.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,4-dibromonaphthalene to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Conclusion and Recommendations
The synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For general laboratory applications, Pd(dppf)Cl₂ offers a reliable and high-yielding catalytic system. For researchers seeking to optimize for milder conditions, lower catalyst loadings, and faster reaction times, catalyst systems based on Buchwald ligands such as SPhos are highly recommended. For large-scale synthesis and applications where catalyst recycling is a priority, the exploration of heterogeneous palladium catalysts is a promising avenue. The choice of catalyst should ultimately be guided by the specific requirements of the synthesis, including scale, desired purity, and economic considerations.
References
-
Çakmak, O., Kahveci, I., & Smith, K. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Collection of Czechoslovak Chemical Communications, 65(10), 1635-1644. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Dibromonaphthalene-2,3-diamine. BenchChem.
- Çakmak, O., Kahveci, I., & Smith, K. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Semantic Scholar.
-
Çakmak, O., Demirtaş, İ., & Balaydın, H. T. (2002). Selective bromination of 1-bromonaphthalene: efficient synthesis of bromonaphthalene derivatives. Tetrahedron, 58(33), 6683-6688. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 1317-1379.
-
ResearchGate. (n.d.). Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. ResearchGate. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Bromophenylboronic acid. Chem-Impex. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484-16485. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling. BenchChem.
-
Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1892-1895. [Link]
- BenchChem. (2025). Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one. BenchChem.
-
ResearchGate. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. Retrieved from [Link]
-
Nacci, A., & Cioffi, N. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 166. [Link]
- Sung, Y. M., & Kim, D. (2026). Tetrabenz[a,c,h,j]anthracene-Bridged Carbaporphyrin Dimer. Organic Letters.
- BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. BenchChem.
- Yusof, N. S. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 85-94.
- Berkeley. (2014). The Suzuki Reaction. Berkeley.
- Ananikov, V. P., & Orlov, N. V. (2019). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Pure and Applied Chemistry, 91(4), 663-684.
- MDPI. (2024).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. BenchChem.
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Szychta, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
- Kumar, P., et al. (2023). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Journal of the American Chemical Society, 145(38), 20959-20967.
- Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-(4-Bromophenyl)furan-2-carbaldehyde. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1791-1804 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jsynthchem.com [jsynthchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-4-(4-bromophenyl)naphthalene
CAS: 952604-26-1 | Formula: C₁₆H₁₀Br₂ | Application: OLED/Semiconductor Synthesis[1]
Executive Summary: Beyond the SDS
As a Senior Application Scientist, I often see researchers treat halogenated polycyclic aromatic hydrocarbons (PAHs) like 1-Bromo-4-(4-bromophenyl)naphthalene with the same casualness as sodium chloride. This is a critical error. While the Safety Data Sheet (SDS) flags this compound as "Warning" (H302, H312, H332), the real operational risks lie in its physical properties and long-term biological interactions.
The "Invisible" Risks:
-
Electrostatic Dust: Like many organic electronic intermediates, this solid is prone to static charging.[1] It will "jump" during weighing, creating invisible micro-particulate clouds that settle on surfaces and skin, leading to sensitization over time.
-
Lipophilicity: As a brominated PAH, this compound is highly lipophilic.[1] It passes through cell membranes easily.[1] If dissolved in a carrier solvent (like Dichloromethane or THF), skin absorption rates skyrocket.[1]
-
Persistence: Halogenated aromatics are resistant to metabolic breakdown.[1] Treat this as a potential bio-accumulative agent.[1]
Risk Assessment & Hazard Profile
| Hazard Category | Specific Risk | Operational Implication |
| Acute Toxicity | GHS Category 4 (Oral, Dermal, Inhalation).[1] | Harmful if swallowed or in contact with skin.[1][2] |
| Physical State | Fine white/off-white powder.[1] | High surface area; dust explosion risk if dispersed in high concentrations.[1] |
| Reactivity | Aryl bromide functionality.[1][3] | Sensitive to light (photolytic debromination).[1] Incompatible with strong oxidizers.[1] |
| Chronic | PAH Derivative.[1] | Treat as a suspected mutagen/carcinogen (Precautionary Principle).[1][3] |
Personal Protective Equipment (PPE) Matrix
The choice of PPE depends entirely on the state of matter . A glove that protects against the solid powder may fail catastrophically against a solution.[1]
3.1 PPE Decision Logic
The following diagram outlines the required protection levels based on your specific workflow.
Figure 1: PPE Selection Workflow based on physical state and solvent carrier.
3.2 Detailed PPE Specifications
| Body Part | Solid Handling (Weighing) | Solution Handling (Reaction/Workup) |
| Hands | Single Nitrile (4 mil). Sufficient for dry contact.[1] | Laminate (Silver Shield) if using DCM.[1] Double Nitrile for Toluene/THF.[1] Reason: Halogenated solvents permeate nitrile in seconds, carrying the toxin with them. |
| Eyes | Safety Glasses with side shields.[1][4][5] | Chemical Splash Goggles. Required to prevent splashes from reaching the eye mucosa.[1] |
| Respiratory | Fume Hood (Sash at 18").[1] If weighing outside hood, N95/P100 is mandatory.[1] | Fume Hood (Mandatory). Do not rely on respirators for solvent vapors; engineering controls are primary.[1] |
| Body | Standard Cotton Lab Coat.[1] | Chemical-Resistant Apron (Tyvek or similar) recommended for large scale (>10g).[1] |
Operational Protocols
4.1 Weighing & Transfer (The "Static" Problem)
Context: 1-Bromo-4-(4-bromophenyl)naphthalene is a dry organic dielectric.[1] It accumulates static charge, causing it to repel from spatulas and balance pans.
-
Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.[1]
-
Static Mitigation: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder. This prevents the "jumping powder" phenomenon.[1]
-
Technique:
4.2 Reaction Setup
Context: This chemical is often used in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
-
Atmosphere: These reactions require inert conditions.[1] When cycling vacuum/argon, ensure the solid is not "bumped" into the manifold lines.
-
Solvent Addition: Add solvent slowly down the side of the flask to wash residual powder from the glass walls into the solution.
-
Temperature: If heating >100°C, ensure the condenser is active before heating begins to prevent vapor escape.
Waste Disposal & Decontamination[1][3][6][7][8]
Crucial Rule: Do not mix this with general organic waste if your facility separates halogenated waste.[1]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1][3] | Bag in clear polyethylene, label as "Toxic Solid Waste (Brominated PAH)".[1] |
| Liquid Waste | Reaction mixtures, mother liquors.[1] | Halogenated Organic Waste. Even if the solvent is Toluene, the solute contains bromine. |
| Sharps | Needles/Syringes used for transfer.[1][6] | Biohazard/Sharps container.[1][3][7] Do not recap needles. |
Decontamination Protocol:
-
Wipe surfaces with a paper towel soaked in Dichloromethane (DCM) first (to dissolve the lipophilic PAH).[1]
-
Dispose of the DCM wipe in the Halogenated Waste container.[1]
Emergency Response
6.1 Spill Response Workflow
Figure 2: Immediate response steps for laboratory spills.
6.2 First Aid[2]
-
Skin Contact: Immediately wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents on the skin (this increases absorption).[1]
-
Eye Contact: Flush with water for 15 minutes.[1][2][4] Lift eyelids.[1] Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: 1-Bromo-4-(4-bromophenyl)naphthalene.[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
